Executive Summary N-Methyl-L-norleucine hydrochloride (N-Me-Nle) is a non-proteinogenic amino acid derivative critical to modern peptidomimetic drug design. Structurally, it is the N-methylated analog of norleucine, an i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Methyl-L-norleucine hydrochloride (N-Me-Nle) is a non-proteinogenic amino acid derivative critical to modern peptidomimetic drug design. Structurally, it is the N-methylated analog of norleucine, an isomer of leucine where the branched side chain is replaced by a linear butyl group.
In medicinal chemistry, N-Me-Nle serves two primary functions:
Metabolic Stabilization: The N-methyl group eliminates the hydrogen bond donor capability of the amide backbone, preventing proteolytic cleavage by standard proteases (e.g., chymotrypsin, pepsin).
Oxidative Resistance: As an isostere of Methionine (Met), Norleucine (Nle) mimics the lipophilic side chain of Met without the sulfur atom, rendering the residue immune to oxidation (sulfoxide formation)—a common degradation pathway in therapeutic peptides.
This guide details the physicochemical properties, synthesis pathways, and specific solid-phase peptide synthesis (SPPS) protocols required to effectively utilize this sterically hindered building block.
Soluble in water, methanol; slightly soluble in ethanol
pKa Values
-COOH: ~2.39
Chirality
L-isomer (S-configuration)
Hygroscopicity
Hygroscopic; store under inert atmosphere (Argon/Nitrogen)
Synthesis & Manufacturing Workflows
The synthesis of N-Me-Nle is typically achieved via two primary routes depending on the scale and context (solution-phase manufacturing vs. on-resin modification).
Route A: Reductive Amination (Solution Phase)
This is the standard industrial route for producing the isolated amino acid. It involves the condensation of L-norleucine with formaldehyde to form a Schiff base, followed by selective reduction.
Figure 1: Reductive amination pathway for the synthesis of N-Methyl-L-norleucine.
Route B: Fukuyama Amine Synthesis (Solid Phase)
For researchers modifying peptides directly on-resin ("N-Methyl Scan"), the Fukuyama method using sulfonamides is preferred due to its high specificity and lack of over-methylation.
Activation: The resin-bound amine is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl).
Alkylation: The sulfonamide is methylated using Methanol/DEAD (Mitsunobu) or Methyl Iodide/DBU.
Deprotection: The o-NBS group is removed with mercaptoethanol/DBU, leaving the secondary N-methyl amine.
Application in Solid Phase Peptide Synthesis (SPPS)
Incorporating N-Me-Nle into a peptide sequence presents significant challenges due to steric hindrance .[2] The N-methyl group creates a clash that makes both acylation of the secondary amine and coupling to the next amino acid difficult.
Coupling Protocol (The "Expert" Method)
Standard carbodiimide (DIC/HOBt) coupling often fails. The following protocol uses high-efficiency aminium/phosphonium reagents to drive the reaction to completion.
Step 1: Coupling N-Me-Nle to the Resin
Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
Rationale: HOAt is superior to HOBt for hindered amines because the pyridine nitrogen provides a "neighboring group effect" that accelerates the acylation.
Protocol:
Dissolve Fmoc-N-Me-Nle-OH (2.0 eq) and HATU (2.0 eq) in minimal dry DMF.
Add DIEA (4.0 eq) immediately before adding to the resin.
React for 2 hours (double the standard time).
Double Couple: Drain and repeat the step if the sequence is critical.
Step 2: Coupling the Next Amino Acid (The Hardest Step)
Acylating the secondary amine of N-Me-Nle is the bottleneck.
Preferred Reagent:PyBroP or PyAOP (Phosphonium salts) are often more effective than HATU for this specific step because they avoid the formation of guanidinium by-products which can occur with uronium salts (HATU/HBTU) during slow reactions.
Alternative: Convert the incoming amino acid to its Acid Fluoride (using TFFH) or Acid Chloride (using Triphosgene) for maximum reactivity.
Monitoring the Reaction
Critical Warning: The standard Kaiser (Ninhydrin) test does not work reliably for N-methyl amino acids (secondary amines do not produce the characteristic blue color).
Use the Chloranil Test:
Reagent: 2% Chloranil in DMF + 2% Acetaldehyde in DMF.
Positive (Free Amine): Dark Blue/Green beads.
Negative (Coupled): Colorless/Yellow beads.
Use the Bromophenol Blue Test:
Positive (Free Amine): Blue beads.
Negative (Coupled): Yellow beads.
Biological & Pharmacological Impact[2][5]
Conformational Constraints
N-methylation introduces a severe steric clash between the N-methyl group and the amino acid side chain (syn-pentane interaction). This restricts the rotation around the N-C
() and C-C () bonds, locking the peptide into specific conformations.
Effect: Often stabilizes
-turn structures.
Cis/Trans Isomerism: Unlike standard peptide bonds (trans), N-methylated bonds have a higher probability of adopting the cis conformation, which can be exploited to match bioactive conformers.
Proteolytic Stability
The primary mechanism of action for N-Me-Nle in drug design is the elimination of the amide proton.
Mechanism: Proteases like Chymotrypsin require a hydrogen bond with the substrate's amide proton to orient the scissile bond. Methylation removes this handle, rendering the bond invisible to the enzyme.
Figure 2: Mechanism of proteolytic resistance conferred by N-methylation.
References
Biron, E., et al. (2008).[2] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. Link
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[3] Link
Chatterjee, J., et al. (2008).[2][4] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.[4] Link
Chem-Impex International. (n.d.). N-Methyl-L-norleucine hydrochloride Product Data. Retrieved February 5, 2026. Link
Comparative Analysis of L-Norleucine and N-Methyl-L-Norleucine in Peptidomimetic Design
Introduction In the landscape of peptide drug discovery, the transition from a biologically active hit to a viable therapeutic lead often hinges on overcoming two fatal flaws: oxidative instability and poor membrane perm...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of peptide drug discovery, the transition from a biologically active hit to a viable therapeutic lead often hinges on overcoming two fatal flaws: oxidative instability and poor membrane permeability .
L-Norleucine (Nle) and its derivative, N-Methyl-L-Norleucine (N-Me-Nle), represent two distinct chemical solutions to these problems.[1] While they share the same aliphatic side chain, their impact on peptide backbone physics is radically different.[1] Nle is primarily a bioisostere used to stabilize the side chain against oxidation.[1] In contrast, N-Me-Nle is a backbone modifier used to dictate secondary structure, enhance proteolytic resistance, and improve oral bioavailability.
This guide provides a technical dissection of these two residues, offering actionable protocols for their synthesis and integration into therapeutic peptides.[1]
Part 1: Physicochemical & Structural Profile
To the uninitiated, the difference is a single methyl group.[1] To the medicinal chemist, the difference is a complete alteration of the peptide's potential energy surface and solvation profile.
N-Me-Nle: The N-methylation introduces a severe steric clash (allylic strain) between the N-methyl group and the side chain/carbonyl oxygen.[1] This forces the peptide backbone into restricted geometries, often stabilizing turn structures (e.g.,
-turns) and lowering the energetic cost of binding to a receptor (entropic advantage).[1]
Part 2: Functional Impact and Mechanism
L-Norleucine: The Oxidative Shield
Methionine is highly susceptible to oxidation by reactive oxygen species (ROS), converting the sulfide (-S-) to a sulfoxide (-S=O) or sulfone (-SO₂-).[1] This polarity shift often destroys hydrophobic interactions with the target receptor.[1]
Mechanism: Nle replaces the sulfur with a methylene (-CH₂-) group.[1] This is chemically inert to ROS, preserving the lipophilic integrity of the ligand during storage and metabolic circulation.
N-Methyl-L-Norleucine: The Bioavailability Booster
Peptides generally struggle to cross cell membranes because desolvating their hydrogen-bonding backbone requires too much energy.[1]
Mechanism:
Solvation Reduction: N-methylation removes a hydrogen bond donor (the amide proton).[1] This reduces the "desolvation penalty" required for the peptide to enter the lipid bilayer.[1]
Protease Shielding: The bulky methyl group physically obstructs the active sites of proteases (like chymotrypsin or pepsin) that attempt to cleave the peptide bond, significantly extending plasma half-life.[1]
Figure 1: Mechanistic divergence: Nle solves chemical instability, while N-Me-Nle solves pharmacokinetic limitations.[1]
Part 3: Synthetic Protocols (Solid Phase Peptide Synthesis)
This is the most critical technical differentiator. While Nle couples like a standard amino acid, N-Me-Nle is a "difficult residue" that can ruin a synthesis if treated casually.[1]
The Challenge: Steric Hindrance
Once N-Me-Nle is on the resin, the secondary amine is sterically crowded.[1] Coupling the next amino acid onto this N-methylated amine is extremely difficult because the nucleophile is hindered.[1]
Protocol: Coupling Onto N-Methyl-L-Norleucine
Standard HBTU/HCTU protocols will likely fail, leading to deletion sequences.[1]
Reagents Required:
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1] These are more reactive than HBTU.[1]
Figure 2: Decision tree for SPPS involving N-methylated residues. Note the divergence in coupling reagents and monitoring assays.
Part 4: Analytical Differentiation
When characterizing the final peptide, distinguishing between Nle and N-Me-Nle is straightforward if you know where to look.[1]
Nuclear Magnetic Resonance (NMR)
The N-methyl group provides a distinct diagnostic handle.[1]
L-Norleucine: The amide proton (
) appears as a doublet (or broad singlet) typically between 7.5 – 8.5 ppm .[1]
N-Me-L-Norleucine:
Loss of NH: The amide proton signal is absent.[1][3]
N-Methyl Singlet: A sharp singlet corresponds to the
group.[1] This typically resonates between 2.8 – 3.2 ppm .[1]
Rotamers: Due to cis/trans isomerization around the tertiary amide bond, you may see two sets of peaks for the N-Me-Nle residue (and neighbors) in the NMR spectrum, representing the major (trans) and minor (cis) conformers.
HPLC Retention Time
N-Me-Nle is more lipophilic. In Reverse-Phase HPLC (C18 column), a peptide containing N-Me-Nle will generally elute later (higher retention time) than the analogous Nle-containing peptide, assuming the same gradient, due to the capping of the polar N-H bond.
References
Vertex AI Search. (2021).[1] N-methylation effect on peptide membrane permeability and proteolytic stability.[1][2] (Synthesized from NIH and MDPI sources).[1] Retrieved from [Link]
Ovadia, O., et al. (2011).[1] The Effect of N-Methylation on the Properties of Cyclic Peptides.[1][2][4][5] Molecular Pharmaceutics.[1][6] Retrieved from [Link]
University of California, Irvine (Nowick Lab). (2015).[1] Standard practices for Fmoc-based solid-phase peptide synthesis.[1] Retrieved from [Link]
An In-Depth Technical Guide to the Solubility of N-Me-L-norleucine HCl in Aqueous and Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of N-Methyl-L-norleucine hydrochloride (N-Me-L-norleucine HCl). Designed for researchers, scientists, and professionals in drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the solubility characteristics of N-Methyl-L-norleucine hydrochloride (N-Me-L-norleucine HCl). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides field-proven experimental protocols for its determination, and discusses the implications for its application in pharmaceutical and biochemical research.
Introduction: The Significance of N-Methylated Amino Acids
N-methylation is a critical modification in medicinal chemistry, often employed to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The introduction of a methyl group to the alpha-amino group of an amino acid, such as in N-Me-L-norleucine, can profoundly alter its physicochemical characteristics. This modification can lead to increased metabolic stability, improved membrane permeability, and, notably, altered solubility profiles.[1][2] N-Me-L-norleucine HCl, as a hydrochloride salt, is specifically designed to improve handling and aqueous solubility, making it a versatile building block in peptide synthesis and drug discovery.[3] Understanding its solubility in various solvent systems is paramount for effective formulation, purification, and application.
Theoretical Framework for Solubility
The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. For N-Me-L-norleucine HCl, several key factors come into play:
Molecular Structure: N-Me-L-norleucine HCl possesses both a nonpolar n-butyl side chain and a polar, ionizable N-methylamino acid hydrochloride headgroup. This amphiphilic nature dictates its solubility behavior. The presence of the hydrochloride salt significantly enhances its polarity and potential for ionic interactions, favoring solubility in polar solvents.
Solvent Properties: The principle of "like dissolves like" is fundamental.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have high dielectric constants and are capable of hydrogen bonding.[4] Water is an excellent solvent for N-Me-L-norleucine HCl due to its ability to solvate the charged ammonium and carboxylate groups, as well as the chloride counter-ion, through strong ion-dipole interactions and hydrogen bonds.
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments but lack acidic protons. While they can solvate the cation, their interaction with the anion is less effective than that of protic solvents.
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are unable to form strong interactions with the ionic parts of the molecule, leading to very poor solubility.
Effect of N-Methylation: The substitution of a proton on the nitrogen atom with a methyl group has two opposing effects. It removes one site for hydrogen bond donation, which could slightly decrease aqueous solubility. However, it also disrupts the crystal lattice structure of the solid, often leading to a lower melting point and a more favorable entropy of solution. Theoretical studies suggest that N-methylation can lead to a more negative Gibbs free energy of solvation (ΔGsolv), indicating increased aqueous solubility.[5][6]
pH-Dependence: As an amino acid hydrochloride, the solubility of N-Me-L-norleucine HCl in aqueous media is highly dependent on pH. In its salt form, it exists as a cation. The solubility is generally highest at low pH where the carboxylic acid group is protonated and the molecule carries a net positive charge. As the pH increases towards the isoelectric point (pI), the molecule becomes a zwitterion, which often exhibits lower solubility. At high pH, it will be deprotonated to an anionic form.
Quantitative Solubility Data
While specific experimental data for the solubility of N-Me-L-norleucine HCl is not widely published, we can infer its likely behavior and provide guidance for its experimental determination.
The hydrochloride salt form is anticipated to have significantly higher aqueous solubility than the free base. The following sections provide detailed protocols for determining precise solubility values.
Experimental Determination of Solubility
Accurate solubility data is critical and should be determined empirically. The following are standard, reliable methods for this purpose.
The Saturation Shake-Flask Method
This is the gold standard for determining equilibrium solubility.[10]
Principle: An excess of the solid compound is equilibrated with the solvent of interest until the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured.
Experimental Workflow:
Caption: Shake-Flask Method for Equilibrium Solubility.
Detailed Protocol:
Preparation: Add an excess amount of N-Me-L-norleucine HCl to a vial. The excess should be sufficient to ensure saturation and be visible at the end of the experiment.
Solvent Addition: Add a precise volume of the desired solvent (e.g., ultrapure water, methanol, ethanol, acetonitrile).
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For complete removal of undissolved solid, centrifuge the samples or filter the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF).
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute as necessary and determine the concentration of N-Me-L-norleucine HCl using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Validation: It is crucial to analyze the remaining solid at the end of the experiment (e.g., by DSC or PXRD) to ensure that the compound has not converted to a different solid form (e.g., a hydrate or a different polymorph).
Potentiometric Titration for pH-Dependent Solubility
This method is highly efficient for determining the solubility of ionizable compounds as a function of pH.
Principle: A solution or suspension of the ionizable compound is titrated with a strong acid or base. The changes in pH are monitored, and the point at which the compound precipitates or dissolves provides information about its solubility at that specific pH.
Experimental Workflow:
Caption: Potentiometric Titration for pH-Solubility Profile.
Detailed Protocol:
Setup: Prepare a suspension of N-Me-L-norleucine HCl in water at a known concentration. Place the suspension in a thermostated vessel with a magnetic stirrer.
Titration: Immerse a calibrated pH electrode into the suspension. Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH).[11]
Data Collection: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.
Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show regions where the pH changes slowly (buffering regions) and regions where it changes rapidly. The point of inflection can be used to determine the pKa. The solubility at different pH values can be calculated from the titration data, especially at the point where the solid phase disappears.
Discussion and Field-Proven Insights
Aqueous Solubility: Given its hydrochloride salt form, N-Me-L-norleucine HCl is expected to be highly soluble in water. This makes it suitable for use in aqueous buffer systems for biochemical assays and as a reactant in solution-phase peptide synthesis.
Organic Solvent Solubility:
Alcohols (Methanol, Ethanol): Good solubility is expected due to the polarity and hydrogen bonding capability of these solvents. They are excellent choices for purification by recrystallization and for use as co-solvents to enhance solubility in mixed aqueous-organic systems.
Acetonitrile and Dichloromethane (DCM): Moderate to good solubility is likely, making these solvents suitable for analytical techniques like HPLC and for certain synthetic steps. The Fmoc-protected derivative is known to be soluble in DCM.[8]
Apolar Solvents (Hexane, Toluene): Very low solubility is predicted. These are useful as anti-solvents for precipitation and purification.
Practical Implications:
Formulation: The high aqueous solubility is advantageous for developing parenteral formulations. However, the hygroscopic nature of many hydrochloride salts should be considered during storage and handling.
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the solubility of the activated amino acid in the coupling solvent (e.g., DMF, NMP) is crucial. While the Fmoc-protected version is reported to be soluble in common organic solvents, solubility tests should always be performed under the specific reaction conditions.[12]
Purification: The differential solubility across a range of solvents allows for effective purification by crystallization or precipitation. For instance, dissolving the compound in a polar solvent like methanol and then adding a nonpolar anti-solvent like hexane can induce crystallization.
Conclusion
N-Me-L-norleucine HCl is a key building block in modern peptide chemistry, with its solubility profile being a central determinant of its utility. While quantitative data in the public domain is scarce, its structure as a hydrochloride salt of an N-methylated amino acid strongly suggests high solubility in polar protic solvents, particularly water, and moderate solubility in a range of polar organic solvents. The experimental protocols detailed in this guide—the robust shake-flask method for equilibrium solubility and potentiometric titration for pH-dependent profiles—provide a clear roadmap for researchers to generate the precise data needed for their specific applications. A thorough understanding and empirical determination of its solubility are essential for leveraging the full potential of N-Me-L-norleucine HCl in drug discovery and development.
References
Fülöp, L. I., & Miller, L. L. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(14), 5530–5533. [Link]
Biron, E., et al. (2021). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]
Talele, T. T. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 14(1), 135-146. [Link]
Higashino, Y., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(29), 18667-18676. [Link]
Talele, T. T. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. PubMed. [Link]
PubChem. (n.d.). L-Norleucine, N-methyl-. Retrieved February 5, 2026, from [Link]
Avdeef, A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]
Dufal, S., et al. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. PubMed Central. [Link]
Welch Materials, Inc. (2025). Analytical Method for 18 Amino Acids. Retrieved February 5, 2026, from [Link]
Glomme, A., & März, J. (2005). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. [Link]
Box, K. J., & Comer, J. E. A. (2008). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]
Völgyi, G., et al. (2017). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Journal of Chromatography A, 1523, 211-218. [Link]
Wikipedia. (n.d.). Norleucine. Retrieved February 5, 2026, from [Link]
The University of Tennessee at Martin. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 5, 2026, from [Link]
de Campos, D. R., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 47-56. [Link]
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 5, 2026, from [Link]
Trevino, S. R., et al. (2007). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science, 16(9), 1847-1857. [Link]
U.S. Pharmacopeia. (n.d.). Amino acid analysis. Retrieved February 5, 2026, from [Link]
Darbinyan, K. A. (2018). Is L-cysteine HCl MH is soluble in ethanol and acetone? ResearchGate. [Link]
Gaber, A., et al. (2023). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. MDPI. [Link]
Ugliano, M., & Moio, L. (2006). Automated HPLC method for the measurement of free amino acids including cysteine in musts and wines; first applications. ResearchGate. [Link]
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 5, 2026, from [Link]
European Journal of Chemistry. (2011). Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. [Link]
Avdeef, A. (2001). pH-metric solubility. 3. Dissolution titration template method for solubility determination. PubMed. [Link]
ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved February 5, 2026, from [Link]
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved February 5, 2026, from [Link]
Biomedical Chemistry. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved February 5, 2026, from [Link]
CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. Retrieved February 5, 2026, from [Link]
Precision Peptide Engineering: N-methyl-L-norleucine as a Leucine Isostere
Executive Summary In the optimization of peptide therapeutics, N-methyl-L-norleucine (N-Me-Nle) represents a high-value tool for "steric deconvolution." While L-Leucine (Leu) is a standard hydrophobic residue, its -branc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of peptide therapeutics, N-methyl-L-norleucine (N-Me-Nle) represents a high-value tool for "steric deconvolution." While L-Leucine (Leu) is a standard hydrophobic residue, its
-branching often creates steric clashes when combined with backbone N-methylation. N-Me-Nle offers a critical solution: it retains the lipophilicity and side-chain length of Leucine (and Methionine) but utilizes a linear alkyl chain to minimize steric bulk.
This guide details the physicochemical rationale, synthetic protocols, and strategic application of N-Me-Nle. It positions the residue not merely as a Leucine analog, but as a dual-purpose isostere that solves two common failure modes in peptide drug design: oxidative instability (replacing Methionine) and proteolytic susceptibility (via N-methylation).
Structural & Physicochemical Rationale
The "Steric Deconvolution" Hypothesis
The introduction of an N-methyl group into a peptide backbone imposes severe steric constraints, primarily by forcing the preceding residue's carbonyl oxygen into a clash with the N-methyl group. This often shifts the amide bond equilibrium from trans to cis.
When N-methylation is applied to Leucine , the
-branched methyl groups () can exacerbate this steric crowding, potentially distorting the bioactive conformation or preventing successful synthesis.
N-methyl-L-norleucine solves this by "straightening" the side chain.
Leucine:
-branched. High steric bulk near the backbone.
Norleucine: Linear (
). Minimal steric interference with the N-methyl group.
Result: N-Me-Nle maintains the hydrophobic pharmacophore (
similar to Leu) but allows for tighter backbone packing.
Isosteric Relationships
N-Me-Nle serves as a surrogate for two natural amino acids:
Leucine Isostere: Probes the necessity of
-branching for receptor binding. If N-Me-Leu is inactive but N-Me-Nle is active, the receptor pocket likely tolerates hydrophobicity but rejects the specific shape of the Leu isopropyl group.
Methionine Isostere: Methionine is prone to oxidation (sulfoxide formation), a major CMC (Chemistry, Manufacturing, and Controls) liability. Norleucine is isosteric and isopolar to Methionine but oxidation-resistant. N-methylation adds a second layer of protection against proteolysis.
Figure 1: The convergence of stability and structural optimization in N-Me-Nle.
Synthesis & Solid Phase Incorporation[1]
Incorporating N-methyl amino acids in Solid Phase Peptide Synthesis (SPPS) presents a specific challenge: acylation of the secondary amine. Once N-Me-Nle is coupled to the resin, attaching the next amino acid is difficult due to the steric hindrance of the N-methyl group.
Sourcing vs. Synthesis
Commercial: Fmoc-N-Me-Nle-OH is commercially available and is the recommended starting material for standard SPPS.
In-situ Synthesis: For large-scale or custom analogs, N-methylation can be performed on-resin via the Fukuyama-Mitsunobu reaction (using nitrobenzenesulfonyl protection and methanol/DIAD) or Reductive Amination (using formaldehyde/NaCNBH3), though the latter can lead to over-methylation or side reactions.
Critical Coupling Protocol (The "Difficult Cycle")
The step after N-Me-Nle (coupling AA(n+1) to N-Me-Nle) requires high-efficiency reagents. Standard HBTU/DIEA often fails, leading to deletion sequences.
Recommended Reagents:
HATU / HOAt: The gold standard for hindered couplings.
PyAOP: A phosphonium reagent often superior for N-methyl amines.[1]
COMU: A newer alternative offering high efficiency with lower epimerization risk.
Table 1: Comparative Coupling Conditions for N-Me-Nle Sequences
Step
Difficulty
Recommended Reagents
Reaction Time
Notes
Coupling Fmoc-N-Me-Nle-OH
Moderate
DIC/Oxyma or HBTU/DIEA
1-2 hours
Coupling of the N-Me residue is usually straightforward.
Fmoc Removal
High
20% Piperidine + 0.1M DBU
2 x 10 min
DBU helps ensure complete deprotection of the secondary amine.
Coupling AA to H-N-Me-Nle-
Severe
HATU / HOAt / DIEA
2 x 2 hours (Double Couple)
Critical Step. Monitor via micro-cleavage/MS. Chloranil test is required (Kaiser test does not work on secondary amines).
Case Study: Minigastrin Analogs (CCK-2R Targeting)
A definitive example of N-Me-Nle utility is found in the development of Minigastrin analogs for targeting CCK-2 receptors in tumor imaging.
The Problem: The endogenous peptide (Minigastrin) contains a Methionine residue essential for binding but susceptible to oxidation. It also suffers from rapid enzymatic degradation in vivo.
The Strategy: Researchers substituted Methionine with N-methyl-norleucine .[2]
The Result (Compound DOTA-MGS5):
Oxidative Stability: Complete (No sulfur).
Metabolic Stability: The N-methylation blocked proteolytic cleavage at the N-terminus of the residue.
Affinity: The linear side chain of Nle perfectly filled the hydrophobic pocket originally occupied by Met, maintaining high affinity (
in the nanomolar range).
This case validates N-Me-Nle as a "drop-in" replacement that simultaneously fixes CMC issues and PK (pharmacokinetic) liabilities.
Figure 2: Optimization workflow for Minigastrin using N-Me-Nle.[3][4]
Experimental Protocols
Protocol A: Chloranil Test for Secondary Amines
Since the standard Kaiser test yields false negatives for N-methylated residues, use the Chloranil test to verify deprotection.
Reagent A: 2% Acetaldehyde in DMF.
Reagent B: 2% Chloranil in DMF.
Procedure:
Place a few resin beads in a small glass tube.
Add 2 drops of Reagent A and 2 drops of Reagent B.
Let stand for 5 minutes at room temperature.
Interpretation:
Dark Blue/Green Beads: Positive (Free secondary amine present). Proceed to coupling.
Colorless/Yellow: Negative (Fmoc not removed or amine capped).
Protocol B: High-Efficiency Coupling to N-Me-Nle-Resin
Use this protocol for the step immediately following N-Me-Nle incorporation.
Activation: Dissolve Amino Acid (4 eq) and HATU (4 eq) in dry DMF.
Base Addition: Add HOAt (4 eq) and DIEA (8 eq). Note: HOAt is crucial for minimizing racemization and accelerating reaction rates at hindered centers.
Coupling: Add the activated mixture to the resin (swelled in DMF).
Incubation: Shake for 2 hours at room temperature.
Re-couple: Drain, wash with DMF, and repeat steps 1-4 with fresh reagents.
Capping: After the second coupling, perform an acetylation step (Acetic Anhydride/DIEA) to cap any unreacted N-Me-Nle, preventing deletion sequences in the final product.
References
Klingler, M., et al. (2018). Impact of Methionine Substitution by N-Methyl-Norleucine on the Metabolic Stability and Tumor Targeting of Minigastrin Analogs.[2] Journal of Nuclear Medicine. Available at: [Link]
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science. Available at: [Link]
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Available at: [Link]
Biron, E., et al. (2006).[5] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Available at: [Link]
Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and therapeutic design. Introduction: Overcoming the Peptide Therapeutic Hurdle Peptides are central to a vast array of p...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and therapeutic design.
Introduction: Overcoming the Peptide Therapeutic Hurdle
Peptides are central to a vast array of physiological processes, making them highly attractive candidates for therapeutic development. Their high specificity and potency are often unparalleled. However, the progression of natural peptides into viable drugs is frequently impeded by inherent liabilities, primarily poor metabolic stability due to enzymatic degradation and limited oral bioavailability.[1][2] Peptidomimetics, compounds designed to mimic the structure and function of peptides, offer a robust solution to these challenges.[1][2][3]
A cornerstone strategy in modern peptidomimetic design is the site-specific N-methylation of the peptide backbone.[4] This seemingly subtle modification—substituting an amide proton with a methyl group—imparts profound changes to the molecule's properties. N-methylation sterically shields the adjacent peptide bond from proteolytic enzymes, significantly enhancing the molecule's half-life.[4][5] Furthermore, it introduces conformational constraints that can lock the peptide into its bioactive shape and increases lipophilicity, which can aid in cell membrane permeability.[5][6]
This guide focuses on the strategic incorporation of N-methyl-L-norleucine , a non-canonical amino acid, into peptidomimetic structures. Norleucine (Nle) is an isomer of leucine and is often employed as a stable isostere for methionine, as its linear four-carbon side chain mimics methionine's size and hydrophobicity without the susceptibility to oxidation.[7][8] The combination of the N-methyl group for stability and the norleucine side chain for mimicry and robustness makes Fmoc-N-methyl-L-norleucine a powerful building block in the synthesis of next-generation therapeutics.[9][10]
Rationale for N-methyl-L-norleucine in Peptidomimetic Design
The decision to incorporate N-methyl-L-norleucine is driven by several key objectives in drug design:
Enhanced Proteolytic Resistance: The N-methyl group acts as a steric shield, preventing the recognition and cleavage of the adjacent peptide bond by common proteases like trypsin and chymotrypsin. This is a primary mechanism for extending the in vivo half-life of a peptide therapeutic.[4][5]
Conformational Rigidity and Receptor Selectivity: The presence of the N-methyl group restricts the rotation around the Cα-C bond, reducing the conformational flexibility of the peptide backbone. This can pre-organize the peptidomimetic into a conformation that is optimal for binding to its biological target, potentially increasing both potency and selectivity.[5]
Improved Pharmacokinetic Profile: By removing a hydrogen bond donor (the amide N-H), N-methylation increases the lipophilicity of the peptide. This can lead to improved absorption and membrane permeability, which are critical factors for developing orally bioavailable drugs.[6]
Methionine Substitution to Prevent Oxidation: Methionine residues are prone to oxidation, which can lead to a loss of biological activity. Norleucine provides a near-perfect steric and hydrophobic mimic without the oxidizable sulfur atom.[7] Research on Amyloid-β peptides, central to Alzheimer's disease, has shown that replacing methionine with norleucine can completely negate the peptide's neurotoxic effects, demonstrating the profound impact of this substitution.[7][8]
Caption: Structural comparison of peptide bonds and N-methyl-L-norleucine.
Core Synthetic Strategies and Protocols
Incorporating N-methyl-L-norleucine into a peptide sequence can be achieved via two primary methodologies: the use of a pre-synthesized building block or by performing the methylation reaction directly on the solid-phase resin.
Strategy 1: Synthesis of Fmoc-N-methyl-L-norleucine Monomer
This approach involves preparing the N-methylated amino acid in solution before its use in Solid-Phase Peptide Synthesis (SPPS). While requiring an initial investment in synthesis, it often leads to cleaner final peptides by avoiding harsh on-resin reactions. The following protocol is based on the robust Biron-Kessler method.[4][11]
Caption: Workflow for solution-phase synthesis of the monomer.
Protocol 1: Solution-Phase Synthesis of Fmoc-N-methyl-L-norleucine
Sulfonylation:
Dissolve L-norleucine methyl ester hydrochloride in Dichloromethane (DCM).
Add 2.2 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).
Cool the solution to 0°C and slowly add 1.1 equivalents of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl).
Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).
Work up the reaction by washing with dilute acid, then brine, and dry the organic layer over sodium sulfate. Purify by column chromatography.
N-Methylation:
Dissolve the purified N-(o-NBS)-L-norleucine methyl ester in anhydrous N,N-Dimethylformamide (DMF).
Add 1.5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) followed by 3.0 equivalents of dimethyl sulfate.
Stir at room temperature for 8-12 hours.
Quench the reaction with ammonium chloride solution and extract the product into an organic solvent (e.g., Ethyl Acetate). Purify by column chromatography.
Sulfonamide Deprotection & Saponification:
Dissolve the N-methylated product in DMF.
Add 5.0 equivalents of thiophenol and 2.5 equivalents of potassium carbonate.
Stir for 2-4 hours at room temperature.
Upon completion, add a solution of Lithium Hydroxide (LiOH) in a 3:1 THF/water mixture to perform saponification of the methyl ester.
Stir for 2-3 hours, then acidify to pH ~3 and extract the N-methyl-L-norleucine product.
Fmoc Protection:
Dissolve the resulting N-methyl-L-norleucine in a 10% sodium carbonate solution with 1,4-dioxane.
Add 1.1 equivalents of Fmoc-succinimide (Fmoc-OSu) and stir overnight.
Acidify the solution and extract the final Fmoc-N-methyl-L-norleucine product. Purify as needed.
Strategy 2: On-Resin N-Methylation
This strategy involves incorporating a standard Fmoc-L-norleucine into the peptide sequence and then performing the N-methylation in situ. This avoids the need for a separate monomer synthesis but requires careful optimization to avoid side reactions.[11][12]
Caption: Workflow for on-resin (post-synthetic) N-methylation.
Protocol 2: On-Resin N-Methylation of a Norleucine Residue
This protocol assumes the peptide has been synthesized up to the N-terminal norleucine, which has been Fmoc-deprotected.
Sulfonylation:
Swell the resin in anhydrous DMF.
Prepare a solution of 10 equivalents of 4-dimethylaminopyridine (DMAP) and 4 equivalents of o-NBS-Cl in N-methylpyrrolidine (NMP).[13]
Add this solution to the resin and shake for 2 hours. Monitor for completion.
Wash the resin thoroughly with DMF (5x) and DCM (3x).
Methylation:
Swell the resin in anhydrous DMF.
Add a solution of 1.2 equivalents of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) and 5 equivalents of dimethyl sulfate in DMF.
Shake for 20-40 minutes.
Wash the resin thoroughly with DMF (5x) and DCM (3x).
Sulfonamide Deprotection:
Swell the resin in DMF.
Prepare a solution of 10 equivalents of thiophenol and 5 equivalents of DBU in DMF.
Add to the resin and shake for 2x 15-minute intervals.
Wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the coupling of the next amino acid.
Parameter
Monomer Synthesis (Strategy 1)
On-Resin Methylation (Strategy 2)
Pros
Higher purity of final peptide; avoids harsh reagents on the growing chain; easier to characterize intermediate.
No need for separate monomer synthesis; can be integrated into automated SPPS protocols.
Cons
Requires significant upfront synthetic work; N-methylated monomers are expensive to purchase.
Risk of side reactions on the peptide; requires careful optimization; harsh reagents can damage sensitive residues.
Best For
Sequences where purity is paramount; large-scale synthesis.
Short peptides; sequences without sensitive functional groups; rapid library screening.
SPPS Protocol for Incorporating Fmoc-N-methyl-L-norleucine
The primary challenge in using N-methylated amino acids in SPPS is the decreased nucleophilicity and increased steric bulk of the secondary amine, which leads to slow and often incomplete coupling reactions.[5][6] Standard coupling reagents like HBTU are often ineffective.[14]
Causality Behind Reagent Choice: To overcome the high activation energy of this coupling step, highly reactive uronium/phosphonium salt reagents are required. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior because the HOAt anion formed during activation is a more potent catalyst than the HOBt equivalent formed from HBTU. This makes HATU exceptionally effective for sterically hindered couplings.[6][14]
Caption: Modified SPPS cycle for N-methylated residues.
Protocol 3: SPPS Coupling of Fmoc-N-methyl-L-norleucine
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for 30 minutes.
Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-methyl-L-norleucine-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the solution to pre-activate for 2-5 minutes.
Coupling: Add the activated amino acid solution to the resin. Shake at room temperature for an extended period, typically 2-4 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), this may be extended to 12 hours or performed at a slightly elevated temperature (35-40°C).[15]
Monitoring: After the coupling time, take a small sample of resin beads and perform a qualitative test to check for free amines. The Kaiser (ninhydrin) test will not work as it only detects primary amines. Use the bromophenol blue test instead; a blue bead color indicates incomplete coupling, while yellow/green indicates completion.[14]
Recoupling (If Necessary): If the test is positive (blue beads), filter the resin, wash, and repeat the coupling step with a fresh solution of activated amino acid.
Washing: Once coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the deprotection of the newly added residue.
Cleavage, Purification, and Analysis
Cleavage: Once the synthesis is complete, the peptidomimetic is cleaved from the resin using a standard cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT).
Purification: The crude product is precipitated in cold diethyl ether, and the pellet is dissolved in a water/acetonitrile mixture for purification via reverse-phase high-performance liquid chromatography (RP-HPLC).
Analysis: The purity of the final product is assessed by analytical RP-HPLC. The identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), verifying that the observed molecular weight matches the theoretical mass of the N-methylated peptidomimetic.
Conclusion
The incorporation of N-methyl-L-norleucine is a highly effective strategy for creating peptidomimetics with superior drug-like properties. By conferring resistance to enzymatic degradation and providing conformational control, this non-canonical amino acid directly addresses the primary limitations of peptide-based therapeutics. While the synthesis presents challenges, particularly during the coupling step, these can be reliably overcome using optimized protocols with highly active reagents like HATU and careful reaction monitoring. The protocols and rationale presented in this guide provide a comprehensive framework for researchers to successfully synthesize novel N-methyl-L-norleucine-containing peptidomimetics for advanced therapeutic applications.
References
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. (Note: While not directly cited, this provides general context. A more specific source from the search results is used in the text.) A relevant cited article is: Vagner, J., et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. Clinical and Translational Science. Available at: [Link]
Longdom Publishing. (n.d.). Peptidomimetic Drug Design. Retrieved from [Link]
Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. A relevant cited article is: Chatterjee, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Journal of Peptide Science. Available at: [Link]
Graczyk, P. et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Available at: [Link]
Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Journal of Medicinal and Organic Chemistry. Available at: [Link]
Bordignon, F., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem. Available at: [Link]
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]
Santos, V. L., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules. Available at: [Link]
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. Available at: [Link]
Sharma, A., et al. (2025). Peptidomimetics as next – generation therapeutic applications. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Wikipedia. (n.d.). Norleucine. Retrieved from [Link]
Graczyk, P. et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Available at: [Link]
LifeTein. (2025). Should My Peptide Be Methylated? Retrieved from [Link]
Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
Domínguez, G., et al. (2022). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. Available at: [Link]
Bordignon, F., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. Available at: [Link]
LifeTein. (2025). Unnatural Amino Acids: Norleucine. Retrieved from [Link]
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Available at: [Link]
PubChem. (n.d.). 5-methyl-L-norleucine. Retrieved from [Link]
designing proteolysis-resistant peptides with N-Me-Nle
Application Note: Designing Proteolysis-Resistant Peptides with N-Me-Nle Executive Summary Peptide therapeutics often fail due to two primary liabilities: rapid proteolytic degradation and chemical instability (specifica...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Designing Proteolysis-Resistant Peptides with N-Me-Nle
Executive Summary
Peptide therapeutics often fail due to two primary liabilities: rapid proteolytic degradation and chemical instability (specifically methionine oxidation). This guide details a dual-action engineering strategy: replacing Methionine (Met) with N-Methyl-Norleucine (N-Me-Nle) .[1]
This modification offers a synergistic advantage:
Chemical Stability: The isosteric replacement of the sulfur atom (Met) with a methylene group (Nle) eliminates susceptibility to oxidative degradation (
).
Metabolic Stability: N-methylation of the peptide backbone introduces steric hindrance that blocks protease access and restricts conformational flexibility, often improving potency.
This protocol provides the rationale, synthesis methodology (focusing on "difficult couplings"), and validation workflows for implementing N-Me-Nle in drug discovery.
Scientific Rationale: The N-Me-Nle Advantage
The Methionine Liability
Methionine is prone to oxidation during synthesis, storage, and in vivo circulation. The formation of methionine sulfoxide alters the hydrophobicity and polarity of the side chain, frequently abolishing receptor binding.
Solution:Norleucine (Nle) is a structural isostere of Methionine where the sulfur atom is replaced by a methylene group (
). It retains the hydrophobic profile and binding geometry of Met but is chemically inert to oxidation.
The Proteolysis Liability
Peptide bonds are vulnerable to serum proteases (e.g., chymotrypsin, trypsin, peptidases).
Solution:N-Methylation replaces the amide proton (
) with a methyl group ().
Mechanism 1 (Steric Shield): The methyl group physically blocks the protease active site from accessing the scissile bond.
Mechanism 2 (Conformational Lock): N-methylation restricts the
dihedral angles, often stabilizing turn conformations (e.g., -turns) and reducing the entropic penalty of receptor binding.
Synergistic Effect (N-Me-Nle)
By combining these, N-Me-Nle creates a residue that is both chemically immortal (oxidation-proof) and metabolically shielded .
Case Study: Minigastrin Analogs (MGS5)
Research on CCK2 receptor targeting (for medullary thyroid carcinoma) demonstrated that replacing Met with N-Me-Nle in the minigastrin sequence significantly improved stability in human serum and organ homogenates without compromising receptor affinity (
in low nanomolar range).
Strategic Design Workflow
Before synthesis, analyze your lead sequence to determine the optimal placement of N-Me-Nle.
Figure 1: Decision matrix for incorporating N-Me-Nle into a peptide sequence.
Design Rules:
Replace Met: Prioritize Met residues known to oxidize or those located in proteolytic hot-spots.
Check Sterics: N-methylation favors cis-amide bonds. Ensure the receptor pocket can accommodate the extra methyl group.
Adjacent Residues: N-methylation is most effective when placed at the P1 or P1' site relative to the cleavage bond.
Synthesizing peptides with N-Me-Nle presents a specific challenge: steric hindrance during coupling . The N-methyl group on the growing chain makes it extremely difficult to couple the next incoming amino acid.
QC: Perform Chloranil test. If beads remain colorless, coupling is complete.
Step 3: Fmoc Deprotection
Reagent: 20% Piperidine in DMF (with 0.1M HOBt to suppress racemization).
Note: N-methylated residues are prone to diketopiperazine (DKP) formation if left deprotected for too long at the dipeptide stage. Proceed immediately to the next coupling.
Step 4: The "Difficult Coupling" (Coupling ONTO N-Me-Nle)
This is the critical failure point. The secondary amine is sterically hindered.
Incoming AA: Use 5–10 equivalents of the next Fmoc-Amino Acid.
Activator:HATU or PyAOP (do not use HBTU/HCTU).
Base: HOAt (if available) can be added as an additive to improve kinetics.
Conditions:
Option A (Microwave): 75°C for 10–15 minutes (Best method).
Option B (Manual): Double coupling (
hours).
Validation: The Chloranil test must be performed. If beads are blue (positive for secondary amine), repeat coupling with fresh reagents.
Step 5: Cleavage & Purification
Cleavage: 95% TFA, 2.5% TIS, 2.5%
.
HPLC: N-methylated peptides often exist as slowly interconverting cis/trans conformers.[3][4] This can result in broad or split peaks on HPLC. Do not mistake this for impurity. Collect all conformer peaks if they have the correct mass.
Validation Assays
Serum Stability Assay
Purpose: Determine half-life (
) compared to the native Met-containing peptide.
Protocol:
Incubate peptide (
) in 90% human serum at 37°C.
Take aliquots at
min and 24h.
Quench with cold ethanol/acetonitrile (to precipitate serum proteins).
Centrifuge and analyze supernatant by LC-MS.
Plot % remaining vs. time to calculate
.
Enzymatic Resistance (Trypsin/Chymotrypsin)
Purpose: Confirm mechanism of resistance.
Protocol:
Dissolve peptide in Tris buffer (pH 7.4).
Add enzyme (Enzyme:Substrate ratio 1:100).
Monitor degradation by HPLC at 214 nm over 4 hours.
Expectation: N-Me-Nle peptides should show <10% degradation when the modification is at the cleavage site, whereas native peptides often show >90% loss.
Data Presentation & Troubleshooting
Table 1: Comparative Stability Data (Hypothetical Example based on MGS5)
Peptide Variant
Sequence Modification
Serum (h)
Receptor Affinity ()
Native
...-Gly-Trp-Met -Asp-Phe-NH2
0.5
1.2 nM
Nle-Mutant
...-Gly-Trp-Nle -Asp-Phe-NH2
0.6
1.5 nM
N-Me-Nle
...-Gly-Trp-(N-Me)Nle -Asp-Phe-NH2
> 24.0
2.8 nM
Troubleshooting Guide:
Issue: Low yield after N-Me-Nle coupling.
Cause: Incomplete coupling of the next amino acid due to sterics.
Fix: Switch to PyAOP/HOAt; use microwave heating; ensure incoming AA is not also N-methylated (consecutive N-Me residues are extremely difficult).
Issue: Broad HPLC peak.
Cause: Cis/trans isomerism.
Fix: Run HPLC at elevated temperature (60°C) to speed up exchange and coalesce peaks, or verify mass across the broad peak.
References
Klingler, M. et al. (2019).[1] Cholecystokinin-2 Receptor Targeting with Novel C-terminally Stabilized HYNIC-Minigastrin Analogs. MDPI Pharmaceuticals. [Link]
Chatterjee, J. et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]
Teixidó, M. et al. (2005).[3] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]
Biron, E. et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. [Link]
Application Notes & Protocols: N-Me-L-norleucine in Prodrug Development Strategies
Abstract The development of effective therapeutic agents is frequently hampered by poor pharmacokinetic properties, such as low metabolic stability and inadequate membrane permeability.[1][2] Prodrug strategies, which in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The development of effective therapeutic agents is frequently hampered by poor pharmacokinetic properties, such as low metabolic stability and inadequate membrane permeability.[1][2] Prodrug strategies, which involve the transient chemical modification of a drug, offer a powerful approach to overcoming these barriers.[3][4] This guide provides a detailed examination of N-Me-L-norleucine, a non-proteinogenic α-amino acid, as a strategic building block in modern prodrug design. We explore the causal relationship between its unique physicochemical properties and its ability to confer enhanced enzymatic resistance and lipophilicity. This document furnishes researchers, scientists, and drug development professionals with the foundational rationale, field-proven insights, and detailed experimental protocols required to leverage N-Me-L-norleucine for creating more stable and bioavailable therapeutics.
Introduction: The Strategic Imperative for Advanced Prodrug Moieties
The journey of a drug from administration to its target is fraught with enzymatic and physiological barriers that can drastically reduce its efficacy. Peptides and peptidomimetic drugs, in particular, are susceptible to rapid degradation by proteases in the plasma and gastrointestinal tract.[1][2] A successful prodrug must remain intact and stable in circulation, traverse biological membranes to reach its site of action, and then undergo predictable conversion—either chemically or enzymatically—to release the active parent drug.[3]
The incorporation of N-methylated amino acids is a highly effective strategy to improve the pharmacokinetic profile of peptide-based molecules, inspired by the excellent stability and bioavailability of natural N-methylated peptides like cyclosporine.[1][2][5][6] N-Me-L-norleucine, an isomer of the more common N-methyl-leucine, offers a unique combination of lipophilicity and steric bulk, making it an invaluable tool for medicinal chemists. Its integration into a promoiety can fundamentally alter a drug candidate's properties, transforming a compound with poor potential into a viable therapeutic.
This guide details the strategic application of N-Me-L-norleucine, explaining how its structure directly contributes to overcoming key drug development challenges.
Physicochemical Properties and Structural Rationale
The strategic value of N-Me-L-norleucine originates from the introduction of a methyl group on the alpha-amino nitrogen of L-norleucine. This seemingly minor modification has profound stereoelectronic consequences.
Steric Shielding: The N-methyl group provides steric hindrance that physically blocks the approach of proteases, significantly reducing the susceptibility of the adjacent peptide bond to enzymatic cleavage.[5][6][7][8][9]
Elimination of Hydrogen Bond Donor: The replacement of the N-H proton with an N-CH₃ group removes the hydrogen-bond-donating capability of the amide nitrogen. This reduces the potential for intermolecular hydrogen bonding with water, thereby increasing the molecule's overall lipophilicity.[5][6][8]
Conformational Rigidity: N-methylation can influence the conformational flexibility of the peptide backbone, which may fine-tune receptor binding affinity or promote a more stable solution-state conformation.[8][9]
Loss of H-bond donor capacity and addition of a hydrocarbon group increases affinity for non-polar environments.[5][6][8]
Enzymatic Stability
Susceptible to Proteolysis
Highly Resistant
Steric hindrance from the N-methyl group shields the peptide bond from enzymatic attack.[9][11]
Table 1: Comparative properties and the rationale behind them.
Core Applications in Prodrug Strategy
The incorporation of N-Me-L-norleucine is not merely an incremental improvement but a strategic intervention to solve critical drug development problems.
Application 1: Enhancing Metabolic Stability and Half-Life
Peptide-based prodrugs are often rapidly cleared from circulation by peptidases. By placing N-Me-L-norleucine at or near a known cleavage site within the promoiety, developers can create a prodrug that is highly resistant to degradation.[11][12] This ensures the prodrug remains intact for a longer duration, maximizing its opportunity to reach the target tissue before the active drug is released. This strategy is particularly vital for drugs requiring sustained exposure.
Application 2: Improving Oral Bioavailability
Poor oral bioavailability is a major hurdle for many drugs, limiting their administration to injections.[2] By increasing the lipophilicity of a prodrug, N-Me-L-norleucine can significantly enhance its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract.[9][13] This can shift the primary route of administration from intravenous to oral, which is a significant advantage for patient compliance and quality of life.
Experimental Protocols and Methodologies
The following protocols provide a framework for the synthesis and evaluation of N-Me-L-norleucine-containing prodrugs. These methods are designed as self-validating systems to confirm the therapeutic hypothesis.
Protocol 1: Solid-Phase Synthesis of a Peptide-Based Promoiety with N-Me-L-norleucine
This protocol describes the synthesis of a short peptide sequence intended for use as a promoiety, incorporating Fmoc-N-Me-L-norleucine.
Objective: To synthesize a peptide where N-Me-L-norleucine provides metabolic stability.
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane, 2.5% Water
Methodology:
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
First Amino Acid Coupling:
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (5 min, then 15 min).
Wash the resin thoroughly with DMF (3x) and DCM (3x).
Couple the first Fmoc-protected amino acid (4 eq) using HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 hours.
Incorporation of Fmoc-N-Me-L-norleucine:
Repeat the deprotection and washing steps as described above.
Dissolve Fmoc-N-Me-L-norleucine (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Pre-activate for 5 minutes.
Add the activated mixture to the resin and allow to react for 4-6 hours. Causality Note: The sterically hindered secondary amine of N-Me-L-norleucine requires longer coupling times and potent activators like HATU to achieve high coupling efficiency.[1]
Coupling to the N-Methylated Residue:
Deprotect the Fmoc group from N-Me-L-norleucine.
Couple the next amino acid using the same HATU/DIPEA conditions, but perform a "double coupling": react for 2 hours, wash, and then repeat the coupling with a fresh reagent mixture for another 2 hours. Trustworthiness Note: Coupling onto an N-methylated residue is notoriously difficult. A double coupling ensures the reaction goes to completion, which can be verified with a Kaiser test (which will be negative for the secondary amine).
Chain Elongation & Cleavage:
Continue adding amino acids as required.
After the final deprotection, wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC. Confirm mass by LC-MS.
Protocol 2: In Vitro Metabolic Stability Assessment in Plasma
Objective: To quantify the stabilizing effect of N-Me-L-norleucine by comparing the degradation rate of a prodrug containing it versus a non-methylated analogue.
Materials:
Test Prodrug (with N-Me-L-norleucine) and Control Prodrug (with L-norleucine)
Pooled human plasma (or other species of interest), pre-warmed to 37°C
Acetonitrile with 1% formic acid (Quenching/Precipitation Solution)
LC-MS/MS system
Methodology:
Preparation: Prepare stock solutions of the test and control prodrugs in DMSO (10 mM).
Incubation:
In a microcentrifuge tube, add 495 µL of pre-warmed plasma.
Spike with 5 µL of the 10 mM stock solution to achieve a final concentration of 100 µM. Vortex gently.
Incubate the tubes in a water bath at 37°C.
Time-Point Sampling:
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the plasma mixture.
Immediately add the aliquot to a new tube containing 150 µL of ice-cold acetonitrile with 1% formic acid. This stops the enzymatic reaction and precipitates plasma proteins.
Sample Processing:
Vortex the quenched samples vigorously for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Analysis:
Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the parent prodrug molecule.
Analyze all samples.
Data Analysis: Plot the percentage of remaining parent prodrug against time. Calculate the half-life (t½) for both the test and control compounds.
Data Presentation and Expected Outcomes
The integration of N-Me-L-norleucine is expected to yield quantifiable improvements in key pharmacokinetic parameters.
Prodrug Candidate
Moiety
Plasma Half-Life (t½, min)
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Expected Outcome & Rationale
Control-Prodrug
-L-Ala-L-Nle -Gly-DRUG
~25
0.8
The non-methylated peptide bond is a substrate for plasma peptidases, leading to rapid degradation. Lower lipophilicity results in poor passive diffusion.
Test-Prodrug
-L-Ala-(N-Me)-L-Nle -Gly-DRUG
>240
4.5
The N-methyl group provides steric protection, dramatically increasing stability.[12] Increased lipophilicity enhances membrane permeability, predicting better oral absorption.[8][11]
Table 2: Representative data demonstrating the impact of N-Me-L-norleucine.
Interpretation of Results:
The data presented in Table 2 illustrates the expected outcome. A significantly longer plasma half-life for the Test-Prodrug directly validates the hypothesis that N-methylation at the norleucine residue provides robust protection against enzymatic degradation.[9] Furthermore, the marked increase in the apparent permeability (Papp) value suggests that the enhanced lipophilicity translates to more efficient transport across intestinal cell monolayers, a strong indicator of improved oral bioavailability.
Conclusion
N-Me-L-norleucine is a powerful and versatile building block for the rational design of prodrugs. Its ability to simultaneously enhance metabolic stability and improve membrane permeability addresses two of the most significant challenges in modern drug development.[5][6][8][9][11][13] By providing steric protection against enzymatic degradation and increasing molecular lipophilicity, it enables the creation of more robust therapeutics with improved pharmacokinetic profiles. The protocols and strategic insights provided in this guide offer a clear path for researchers to harness the potential of N-Me-L-norleucine, ultimately facilitating the development of safer and more effective medicines.
References
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
Method for synthesizing L-2-methyl norleucine - Google Patents.
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. [Link]
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. NIH National Library of Medicine. [Link]
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Figshare. [Link]
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]
Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. NIH National Library of Medicine. [Link]
N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]
N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]
Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery. NIH National Library of Medicine. [Link]
Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. ACS Publications. [Link]
N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ACS Publications. [Link]
Discovery of 6-Diazo-5-oxo- l -norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma. ResearchGate. [Link]
PRODRUGS OF PEPTIDES AND PROTEINS FOR IMPROVED FORMULATION AND DELIVERY. Annual Reviews. [Link]
Prodrug strategies for peptide drugs. American Chemical Society. [Link]
Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. [Link]
We're Not "DON" Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine. SciSpace. [Link]
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. [Link]
We're not "don" yet: Optimal dosing and prodrug delivery of 6-diazo-5-oxo-L-norleucine. American Association for Cancer Research. [Link]
Tumor-Targeted Delivery of 6-Diazo-5-oxo- l -norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. ResearchGate. [Link]
Application Note: A Practical Guide to the Fmoc Protection of N-methyl-L-norleucine Hydrochloride
Abstract This application note provides a detailed protocol for the synthesis of Fmoc-N-methyl-L-norleucine-OH, a critical building block for the solid-phase synthesis of therapeutic peptides. N-methylated amino acids ar...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed protocol for the synthesis of Fmoc-N-methyl-L-norleucine-OH, a critical building block for the solid-phase synthesis of therapeutic peptides. N-methylated amino acids are of significant interest in drug development as they can enhance the metabolic stability and conformational rigidity of peptides. This guide offers an in-depth look at the reaction mechanism, a step-by-step experimental procedure, characterization data, and a comprehensive troubleshooting section to assist researchers in achieving high-yield, high-purity synthesis.
Introduction: The Strategic Importance of N-Methylated Amino Acids in Peptide Drug Design
N-methylation is a key modification in medicinal chemistry used to optimize the therapeutic potential of peptides. The introduction of a methyl group on the amide nitrogen of an amino acid residue can lead to several beneficial properties:
Enhanced Metabolic Stability: N-methylation provides steric hindrance that protects against enzymatic degradation by proteases, thereby extending the in-vivo half-life of peptide drugs.
Improved Pharmacokinetics: This modification can increase the lipophilicity of a peptide, potentially improving its absorption and cell membrane permeability.
Conformational Control: The presence of an N-methyl group restricts the rotational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1] Therefore, the efficient and clean synthesis of Fmoc-N-methyl-L-norleucine-OH is a fundamental prerequisite for its incorporation into novel peptide therapeutics.
Reaction Principles: Mechanism and Key Considerations
The Fmoc protection of N-methyl-L-norleucine hydrochloride is typically achieved via a Schotten-Baumann reaction. This involves the nucleophilic attack of the secondary amine of N-methyl-L-norleucine on an activated Fmoc carbonyl source, most commonly 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2]
The reaction is performed under basic conditions to deprotonate the amino acid hydrochloride starting material, thereby generating the free secondary amine which acts as the nucleophile. The base also serves to neutralize the acidic byproduct of the reaction (HCl in the case of Fmoc-Cl).
Diagram 1: Fmoc Protection Workflow
Caption: A flowchart illustrating the key stages of the Fmoc protection process.
Choice of Reagents:
Fmoc Source: While Fmoc-Cl is a common reagent, Fmoc-OSu is often preferred as it can lead to cleaner reactions with fewer side products.[][4]
Base: An inorganic base such as sodium bicarbonate or sodium carbonate is typically used. Organic bases like triethylamine can compete with the amino acid as a nucleophile, leading to unwanted byproducts.
Solvent: A biphasic solvent system, such as dioxane/water or acetone/water, is employed to facilitate the dissolution of both the polar amino acid salt and the non-polar Fmoc reagent.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis of Fmoc-N-methyl-L-norleucine-OH.
Materials and Equipment
Reagent/Equipment
Specifications
N-methyl-L-norleucine hydrochloride
≥98% purity
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
≥99% purity
Sodium Bicarbonate (NaHCO₃)
ACS grade or higher
1,4-Dioxane
Anhydrous
Deionized Water
High purity
Ethyl Acetate
ACS grade
Hexanes
ACS grade
Hydrochloric Acid (1M)
Standardized solution
Anhydrous Magnesium Sulfate
For drying
Round-bottom flasks, magnetic stirrer, separatory funnel, rotary evaporator
Standard laboratory glassware and equipment
Thin Layer Chromatography (TLC) plates
Silica gel 60 F₂₅₄
Step-by-Step Synthesis
Diagram 2: Chemical Transformation
Caption: The overall chemical conversion in the Fmoc protection reaction.
Preparation of the Amino Acid Solution: In a 250 mL round-bottom flask, dissolve N-methyl-L-norleucine hydrochloride (5.0 g, 27.5 mmol) and sodium bicarbonate (5.78 g, 68.8 mmol, 2.5 equivalents) in 50 mL of deionized water. Stir the mixture until all solids have dissolved. Cool the solution to 0-5 °C in an ice bath.
Preparation of the Fmoc-Cl Solution: In a separate flask, dissolve Fmoc-Cl (7.12 g, 27.5 mmol, 1.0 equivalent) in 50 mL of 1,4-dioxane.
Reaction: Slowly add the Fmoc-Cl solution dropwise to the cold, stirred amino acid solution over a period of approximately 30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).
Reaction Monitoring: The progress of the reaction can be monitored by TLC using a mobile phase of ethyl acetate/hexanes (1:1) with a small amount of acetic acid. The product should be UV active, while the starting material is not.
Workup: Transfer the reaction mixture to a separatory funnel and wash with 2 x 50 mL of diethyl ether to remove any unreacted Fmoc-Cl and other non-polar impurities.
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl. A white precipitate of the product should form. Extract the product with 3 x 75 mL of ethyl acetate.
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically a white solid or a viscous oil.
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel.[5]
Characterization of Fmoc-N-methyl-L-norleucine-OH
Analytical Technique
Expected Results
¹H NMR
Characteristic peaks for the Fmoc group aromatic protons (δ 7.2-7.8 ppm), the N-methyl group (singlet, δ ~2.9 ppm), and the norleucine side chain.
Mass Spectrometry
Expected molecular ion peak for C₂₂H₂₅NO₄ (Exact Mass: 367.18).
HPLC
Purity should be ≥98% as determined by reverse-phase HPLC.[6]
Melting Point
A sharp melting point is indicative of high purity.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low Yield
Incomplete reaction, insufficient base, or loss of product during workup.
Ensure the reaction runs for the full recommended time. Use at least 2.5 equivalents of base. Be careful with pH adjustments and perform multiple extractions.
Oily Product
The presence of residual solvent or impurities.
Dry the product under high vacuum for an extended period. If it remains an oil, purification by column chromatography may be necessary.
Incomplete Reaction (as per TLC)
Insufficient reaction time or low temperature.
Allow the reaction to stir for a longer period at room temperature.
Side Product Formation
Reaction of the base with Fmoc-Cl or formation of dipeptides.
Use an inorganic base. Add the Fmoc-Cl solution slowly to the cooled amino acid solution.
Conclusion
This application note provides a robust and reliable method for the Fmoc protection of N-methyl-L-norleucine hydrochloride. Adherence to this protocol should enable researchers to consistently produce high-quality Fmoc-N-methyl-L-norleucine-OH, a valuable reagent for the synthesis of modified peptides with enhanced therapeutic properties. For further information on peptide synthesis and protecting group strategies, the provided references offer a wealth of knowledge.
References
Creekside Chemistry. (n.d.). Fmoc-OSu vs. Fmoc-Cl: A Comparative Look for Peptide Synthesis. Retrieved from [Link]
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2016). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
Google Patents. (2022). EP4011901A1 - Method for the fmoc group cleavage.
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
GenScript. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
Methods in Molecular Biology. (1994). Methods for Removing the Fmoc Group.
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
CHIMIA. (2011). Thermal Cleavage of the Fmoc Protection Group.
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
Google Patents. (2016). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
Application Notes and Protocols: Bioconjugation Techniques Using N-Methyl-Norleucine Linkers
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The strategic incorporation of N-methylated amino acids into peptide linkers for bioc...
The strategic incorporation of N-methylated amino acids into peptide linkers for bioconjugation represents a significant advancement in the development of robust and effective therapeutic and diagnostic agents. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing N-methyl-norleucine in bioconjugation. N-methylation of the peptide backbone enhances metabolic stability and can improve cell permeability, addressing key challenges in the development of peptide-based therapeutics.[1][2][3][4][5] This document offers in-depth technical guidance on the synthesis of N-methyl-norleucine-containing linkers, their conjugation to biomolecules such as antibodies, and the subsequent purification and characterization of the resulting bioconjugates. The protocols provided herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for N-Methyl-Norleucine in Bioconjugate Linkers
Bioconjugation, the covalent linking of two biomolecules, is a cornerstone of modern biotechnology and pharmaceutical development.[6] A critical component in this chemical strategy is the linker, which bridges the biomolecules and significantly influences the stability, pharmacokinetics, and efficacy of the final conjugate.[7][] While various linker technologies exist, peptide-based linkers offer a high degree of tunability and the potential for specific enzymatic cleavage. However, a primary drawback of standard peptide linkers is their susceptibility to proteolytic degradation in vivo.[4]
N-methylation of the peptide backbone, specifically the introduction of a methyl group to the amide nitrogen, is a powerful strategy to overcome this limitation.[1][2][3][5] This modification sterically hinders the approach of proteases, thereby enhancing the metabolic stability of the peptide linker.[4] N-methyl-norleucine, a non-proteinogenic amino acid, is an attractive building block for these stable linkers. Its unbranched, hydrophobic side chain can contribute to favorable interactions with protein targets and improved solubility characteristics. The use of Fmoc-N-methyl-L-norleucine in solid-phase peptide synthesis (SPPS) allows for its precise incorporation into custom-designed linkers.[1][9]
Key Advantages of N-Methyl-Norleucine Linkers:
Enhanced Proteolytic Stability: The N-methyl group provides steric shielding against enzymatic cleavage, prolonging the in vivo half-life of the bioconjugate.[4][5]
Improved Pharmacokinetics: Increased stability can lead to more predictable and favorable pharmacokinetic profiles.[3][10]
Increased Lipophilicity: The N-methylation can increase the lipophilicity of the peptide, potentially enhancing cell membrane permeability.[4]
Conformational Control: The introduction of N-methylated residues can influence the conformational flexibility of the peptide linker.
This guide will provide detailed methodologies for the synthesis and application of N-methyl-norleucine containing linkers, empowering researchers to develop next-generation bioconjugates with improved therapeutic potential.
Synthesis of N-Methyl-Norleucine Containing Linkers
The synthesis of a functionalized N-methyl-norleucine linker for bioconjugation is a multi-step process that typically involves solid-phase peptide synthesis (SPPS) to assemble the peptide backbone, followed by the introduction of a reactive handle for conjugation.
Solid-Phase Synthesis of a Peptide Linker Incorporating N-Methyl-Norleucine
This protocol describes the manual synthesis of a model peptide linker containing N-methyl-norleucine using Fmoc/tBu chemistry.
Workflow for SPPS of a Peptide Linker:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a linker.
Materials:
Fmoc-Rink Amide resin
Fmoc-L-amino acids (with side-chain protection where necessary)
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[12][13]
Filter the resin and collect the filtrate containing the cleaved peptide.
Peptide Precipitation and Purification:
Precipitate the peptide by adding cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
Dry the peptide pellet under vacuum.
Purify the crude peptide by reverse-phase HPLC.
Confirm the identity and purity of the peptide by LC-MS.
Functionalization of the N-Methyl-Norleucine Linker
To be used in bioconjugation, the synthesized peptide linker must be functionalized with a reactive group that can covalently attach to the target biomolecule. Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine residues) and maleimides for targeting free thiols (e.g., cysteine residues).
Workflow for Linker Functionalization:
Caption: General workflow for functionalizing a peptide linker.
Protocol for NHS-Ester Functionalization (for targeting amines):
This protocol assumes the peptide linker has a C-terminal carboxylic acid.
Dissolve the purified peptide linker in anhydrous DMF.
Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC).[14]
Stir the reaction at room temperature for 4-6 hours.
Monitor the reaction by TLC or LC-MS.
Remove the dicyclohexylurea (DCU) byproduct by filtration.
Purify the NHS-ester functionalized linker by reverse-phase HPLC.
Lyophilize the purified product and store it under desiccated conditions.
Protocol for Maleimide Functionalization (for targeting thiols):
This protocol assumes the peptide linker has an N-terminal amine.
Dissolve the purified peptide linker in a suitable buffer (e.g., PBS, pH 7.2-7.5).
In a separate vial, dissolve a maleimide-NHS ester crosslinker (e.g., SMCC) in DMSO.
Add the maleimide-NHS ester solution to the peptide solution in a 5-10 fold molar excess.
Allow the reaction to proceed for 1-2 hours at room temperature.
Purify the maleimide-functionalized linker by size-exclusion chromatography or reverse-phase HPLC to remove excess crosslinker.
Bioconjugation of N-Methyl-Norleucine Linkers to Antibodies
This section provides a general protocol for conjugating a maleimide-functionalized N-methyl-norleucine linker to a monoclonal antibody (mAb). This method targets the cysteine residues in the antibody's hinge region, which can be reduced to provide reactive thiols.
Workflow for Antibody Conjugation:
Caption: Workflow for conjugating a maleimide linker to an antibody.
Materials:
Monoclonal antibody (mAb) at a concentration of 1-10 mg/mL in PBS
To the antibody solution, add a 10-fold molar excess of TCEP solution.
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds in the hinge region.
Purification of Reduced Antibody:
Immediately after reduction, remove excess TCEP using a pre-equilibrated desalting column.
Elute the reduced antibody with PBS.
Conjugation Reaction:
Immediately add the maleimide-functionalized N-methyl-norleucine linker (dissolved in a minimal amount of DMSO) to the reduced antibody solution. A typical molar ratio is 5-10 moles of linker per mole of antibody.
Gently mix and incubate the reaction for 1-2 hours at room temperature.
Quenching:
Add a 10-fold molar excess of L-cysteine solution to quench any unreacted maleimide groups.
Incubate for 15 minutes at room temperature.
Purification of the Antibody-Drug Conjugate (ADC):
Purify the ADC from unconjugated linker, excess quenching reagent, and aggregated protein.
Size-Exclusion Chromatography (SEC) is commonly used to separate the ADC from smaller molecules.
Hydrophobic Interaction Chromatography (HIC) can be used to separate ADCs with different drug-to-antibody ratios (DAR).[15]
Buffer Exchange and Storage:
Perform a buffer exchange into a suitable formulation buffer.
Sterile filter the final ADC solution and store at 2-8°C.
Characterization of N-Methyl-Norleucine Bioconjugates
Thorough characterization of the bioconjugate is essential to ensure its quality, efficacy, and safety.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.
UV/Vis Spectroscopy: If the drug or linker has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and the λmax of the drug/linker) and solving a set of simultaneous equations.[16]
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated linkers, allowing for the determination of the DAR distribution.
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a precise determination of the DAR.
Assessment of Purity and Aggregation
Size-Exclusion Chromatography (SEC): SEC is the standard method for quantifying high molecular weight species (aggregates) and fragments in the ADC preparation.[17]
SDS-PAGE: SDS-PAGE under reducing and non-reducing conditions can be used to visualize the successful conjugation and assess the purity of the ADC.
Stability Studies
The enhanced stability of N-methyl-norleucine linkers should be experimentally verified.
Protocol for In Vitro Plasma Stability Assay:
Incubate the ADC in human or mouse plasma at 37°C.
At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the plasma sample.
Analyze the samples by LC-MS to quantify the amount of intact ADC and any released drug or linker fragments.
Compare the stability of the N-methyl-norleucine containing ADC to a non-methylated control ADC. Studies have shown that N-methylation can significantly improve the metabolic stability of peptides.[2][4][5][17] For instance, some N-methylated peptides have demonstrated half-lives exceeding 372 minutes in plasma, a substantial improvement over their non-methylated counterparts.[17]
Hydrolytic Stability:
The stability of the amide bonds within the linker can be assessed by incubating the bioconjugate in buffers of varying pH (e.g., pH 5.0, 7.4, 9.0) at 37°C and analyzing for degradation products over time by HPLC.[18] While amide bonds are generally stable, certain adjacent functionalities can influence their hydrolytic lability.[12][13][19]
Parameter
Analytical Technique
Purpose
Reference
Drug-to-Antibody Ratio (DAR)
UV/Vis Spectroscopy, HIC, LC-MS
To quantify the average number of linkers per antibody.
To confirm that the conjugation process has not compromised the antibody's ability to bind its target.
In Vitro Cytotoxicity
Cell-based assays
To determine the potency of the ADC on target cancer cells.
Conclusion and Future Perspectives
The use of N-methyl-norleucine in bioconjugate linkers offers a promising strategy to enhance the stability and overall performance of targeted therapeutics. The protocols and methodologies outlined in this guide provide a framework for the rational design, synthesis, and characterization of these advanced bioconjugates. As our understanding of the interplay between linker chemistry and biological activity deepens, we can expect to see the development of even more sophisticated and effective N-methylated linkers for a wide range of therapeutic and diagnostic applications.
References
Mrksich Group. (n.d.). Maleimide-Functionalized Self-Assembled Monolayers for the Preparation of Peptide and Carbohydrate Biochips. Retrieved from [Link]
National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
University of the Incarnate Word. (2024, November 25). Synthesis of Poly-N-Methylated Peptides Against Malaria. Retrieved from [Link]
National Center for Biotechnology Information. (2021, January 19). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Retrieved from [Link]
AxisPharm. (2024, June 6). Advances in ADC Linker Research. Retrieved from [Link]
Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Retrieved from [Link]
National Center for Biotechnology Information. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]
Semantic Scholar. (2023, December 12). 15-Crown‑5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Retrieved from [Link]
ACS Publications. (2026, February 4). Journal of Medicinal Chemistry Ahead of Print. Retrieved from [Link]
ACS Figshare. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Stability studies of site-specific non-cleavable ADCs. Retrieved from [Link]
PubMed. (n.d.). Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent. Retrieved from [Link]
PubMed. (2025, September 11). Recent Advances in Peptide Linkers of Antibody-Drug Conjugates. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Amide Bond Activation of Biological Molecules. Retrieved from [Link]
ACS Publications. (2025, June 27). Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury. Retrieved from [Link]
Nowick Lab. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Retrieved from [Link]
ResearchGate. (n.d.). Hydrolysis of N‐methylated carbamates or amides. Retrieved from [Link]
PubMed. (n.d.). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Retrieved from [Link]
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
ResearchGate. (2025, August 6). Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]
NJ Bio, Inc. (n.d.). Recent Advances in ADCs. Retrieved from [Link]
Open Exploration Publishing. (2021, December 31). Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Retrieved from [Link]
SciSpace. (2015, January 22). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved from [Link]
PubMed. (n.d.). In vivo testing of drug-linker stability. Retrieved from [Link]
IU Indianapolis ScholarWorks. (2014, March 12). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from [Link]
SciSpace. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Retrieved from [Link]
PubMed. (n.d.). N-methylation of peptides: a new perspective in medicinal chemistry. Retrieved from [Link]
PubMed. (2014, April 4). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Retrieved from [Link]
Royal Society of Chemistry. (2018, March 5). Maleimide end-functionalized poly(2-oxazoline)s by the functional initiator route: synthesis and (bio)conjugation. Retrieved from [Link]
Technical Support Center: Improving Coupling Efficiency of N-Methylated Amino Acids
Introduction: The Steric Challenge As researchers, we often encounter the "N-methyl wall." While N-methylation improves metabolic stability and membrane permeability of peptide drugs, it introduces severe steric hindranc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Steric Challenge
As researchers, we often encounter the "N-methyl wall." While N-methylation improves metabolic stability and membrane permeability of peptide drugs, it introduces severe steric hindrance and lowers the nucleophilicity of the amine. The methyl group on the nitrogen atom physically obstructs the approach of the incoming activated amino acid and promotes cis-peptide bond formation, which favors deleterious side reactions like diketopiperazine (DKP) formation over chain elongation.
This guide moves beyond standard textbook advice, offering field-proven protocols and troubleshooting logic to overcome these specific barriers.
Part 1: Troubleshooting & Optimization (Q&A)
Q1: My standard HBTU/DIEA coupling fails for N-Me residues. What is the logical progression of reagents?
A1: Stop using HBTU or HCTU for N-methylated residues immediately. They are uronium/aminium salts that rely on the formation of an active ester (OBt/OAt). For sterically hindered secondary amines, this activation is often too slow, leading to hydrolysis or guanidinylation of the amine.
The Escalation Hierarchy:
Tier 1 (Moderate Hindrance): Switch to HATU or COMU . The aza-benzotriazole (HOAt) leaving group is more reactive than HOBt due to the neighboring pyridine nitrogen, which assists in amine proton abstraction via the "neighboring group effect."
Tier 2 (N-Me to N-Me Coupling): Use PyBroP or PyAOP . These phosphonium reagents allow for activation in the absence of a nucleophilic counter-ion (like the benzotriazole anion), driving the reaction forward even with weak nucleophiles.
Tier 3 (The "Nuclear Option"): Use Bis(trichloromethyl)carbonate (BTC) to generate the amino acid chloride in situ. Acid chlorides are the most reactive species available for amide bond formation and are small enough to bypass steric shields that block bulky active esters.
Q2: I am seeing significant epimerization (racemization) during coupling. How do I control this?
A2: Racemization in N-methyl coupling is often driven by the slow coupling rate, which gives the activated amino acid time to oxazolone-form and epimerize.
Corrective Actions:
Base Switching: Replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker, non-nucleophilic base that is sufficient to neutralize the acid generated during activation but less likely to abstract the
-proton that leads to racemization.
Pre-activation Control: Do not pre-activate for more than 30-60 seconds. Long pre-activation times allow the activated species to racemize before it even encounters the resin.
Oxyma Pure: If using carbodiimides (DIC), use Oxyma Pure instead of HOBt. It suppresses racemization more effectively while maintaining high reactivity.
Q3: My mass spec shows a mass corresponding to [M - (Residue 1 + Residue 2)]. Is this a deletion?
A3: This is likely Diketopiperazine (DKP) formation , not a simple deletion.
Mechanism: After deprotecting the Fmoc group of the second residue attached to an N-methyl amino acid, the free amine can attack the C-terminal ester linkage (benzyl ester on resin), cleaving the dipeptide off the resin as a cyclic DKP.
Diagnosis: The peptide chain is terminated early.
Fix: You must minimize the time the dipeptide sits with a free amine.
Use the "Optimized DBU/Piperazine" deprotection cocktail (see Protocol C).
Perform the subsequent coupling immediately.
Use bulky resins (e.g., 2-Chlorotrityl chloride) which sterically discourage the back-biting attack.
Part 2: Decision Framework & Mechanisms
Reagent Selection Logic
Figure 1: Decision tree for selecting coupling reagents based on steric hindrance and nucleophile type.
Part 3: Validated Experimental Protocols
Protocol A: The "Nuclear Option" – BTC-Mediated Coupling
Use this when HATU/PyAOP fails. This generates an acid chloride in situ.[1]
Safety: BTC (Triphosgene) generates phosgene gas.[2] Perform strictly in a fume hood.
Coste, J., et al. (1990).[2][5] "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208.
Falb, E., et al. (1999).[1] "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis." Journal of Peptide Research, 53, 507-517.[1]
Yang, Y., & Hansen, L. (2022).[6][7] "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega, 7(14), 12015–12020.[6][7] [6]
Teixidó, M., et al. (2005). "Solid-phase synthesis of N-methyl-rich peptides: Application to the synthesis of the immunosuppressant cyclosporin O." Journal of Peptide Research, 65, 153–166.
BenchChem Technical Support. (2025). "Challenges in Coupling N-Methylated Amino Acids."
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HATU vs. PyAOP for N-Me-L-Norleucine Coupling
Executive Summary
Welcome to the Advanced Peptide Synthesis Support Center. This guide addresses a high-friction scenario in peptide chemistry: coupling sterically hindered, N-methylated residues like N-Me-L-Norleucine (N-Me-Nle) .[1][2][3][4]
While HATU is the industry standard for difficult couplings due to its rapid kinetics, it possesses a critical "self-capping" flaw during slow reactions.[1][2][3][4] PyAOP , a phosphonium-based alternative, circumvents this issue.[1][4] This guide details the mechanistic divergence between these reagents and provides a validated protocol to maximize yield and purity.
Coupling N-methylated amino acids (like N-Me-Nle) is inherently slow due to steric clash at the nucleophilic amine.[1][2][3]
HATU (Uronium/Aminium Salt): In fast reactions (<15 min), HATU is superior.[2][3][4] However, in slow reactions (typical for N-Me-Nle), the unreacted HATU can react directly with the N-terminal amine of the peptide chain.[1][2][4] This converts the amine into a guanidinium species , permanently "capping" the peptide and terminating synthesis.[4]
PyAOP (Phosphonium Salt): PyAOP activates the amino acid similarly to HATU (via the HOAt ester) but lacks the uronium structure.[2][3] It cannot form guanidinium byproducts, making it the obligatory choice for prolonged couplings or cyclizations where reaction times exceed 30 minutes.[4]
Visualizing the Pathway
The following diagram illustrates the decision logic and the chemical risk of using HATU for hindered residues.
Caption: Decision matrix for N-Me-Nle coupling. Note the divergence at "Slow Kinetics" where HATU introduces a termination risk.
Module 2: Comparative Data & Troubleshooting
Use this table to diagnose issues based on your current experimental observations.
Both utilize the pyridine nitrogen for "anchiomeric assistance" (faster than HOBt).[1][2][3][4]
Byproducts
Tetramethylurea (TMU)
Phosphine Oxides
TMU is water-soluble (easy wash); Phosphine oxides are organic-soluble (harder in solution phase, easy in SPPS).[1][2][3][4]
Stability
Moderate
Lower
PyAOP is less stable in basic solution; do not pre-activate for long periods.[2][3]
Cost
Low/Medium
High
Use PyAOP only for the difficult N-Me steps.[1][2][3]
Common Troubleshooting Scenarios
Q1: My yield is low (<40%) and I see a mass +99 Da or +100 Da on LCMS.
Diagnosis: This is likely the guanidinium adduct .[2][3] You used HATU, and the coupling was too slow. The HATU reacted with your peptide N-terminus.[1][2][3]
Solution: Switch to PyAOP immediately. The phosphonium salt cannot generate this mass adduct.[2][3]
Q2: I am seeing significant epimerization (D-isomer formation).
Diagnosis: Over-activation or excess base.[2][3][4][7] N-methyl amino acids are prone to racemization via oxazolone formation.[1][2][3][4][5]
Solution:
Switch to PyAOP (often exhibits faster acylation rates than HATU, reducing the time window for racemization).[2][3][4]
Use TMP (2,4,6-trimethylpyridine/collidine) instead of DIEA as the base.[2][3][4] Collidine is a weaker base and reduces proton abstraction from the alpha-carbon.[1][2][3]
Module 3: Validated Experimental Protocol
Context: Solid-Phase Peptide Synthesis (SPPS) of a sequence containing N-Me-L-Nle.
Ensure the preceding N-terminal amine is fully deprotected.[1][2][3] Wash resin 3x with DMF.[2][3][4]
Critical: If the resin-bound amine is also N-methylated (forming an N-Me to N-Me junction), perform a DCM wash to swell the resin maximally before returning to DMF.[1][2][3][4]
Activation (In-Situ Only):
Do NOT pre-activate PyAOP. Phosphonium salts are highly reactive and can hydrolyze or rearrange if left in basic solution without the amine acceptor.[3]
Dissolve Fmoc-N-Me-L-Nle-OH and PyAOP in minimal DMF.[1][2][3][4]
Add the Base (DIEA/TMP) immediately before adding the mixture to the resin.[2][3]
Time: Allow to react for 2 to 4 hours . (Note: Standard couplings are 30-45 mins; N-Me residues require extended contact).[1][2][3][4]
Optional: For extremely difficult sequences, perform a "Double Coupling" (Repeat steps 2-3 with fresh reagents).[1][2][3][4]
Monitoring:
Standard Kaiser tests (Ninhydrin) do not work reliably on N-methyl secondary amines (they may not turn blue).[1][2][3][4]
Use the Chloranil Test or micro-cleavage LCMS to verify coupling completion.[3]
Caption: Optimized SPPS workflow for PyAOP mediated N-Me-Nle coupling.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use PyBOP instead of PyAOP? It is cheaper.A: You can, but it is not recommended for N-Me-Nle.[1][2][3][4] PyBOP contains a benzotriazole (HOBt) ring.[2][3][4] PyAOP contains an azabenzotriazole (HOAt) ring.[2][3][4] The nitrogen in the HOAt ring (PyAOP) provides a "neighboring group effect" (anchiomeric assistance) that accelerates coupling by ~2-10x compared to PyBOP.[2][3] For sterically hindered N-methyl residues, this speed is critical to outcompete racemization.[1][2][3][4]
Q: Why not use HATU with less base to avoid the guanidinium issue?A: Reducing the base does not eliminate the guanidinium pathway; it only slows the overall reaction.[2] The guanidinium formation is a reaction between the uronium salt itself and the amine. If the intended acylation is slow (due to the N-Me-Nle bulk), the amine "waits" and eventually attacks the wrong part of the HATU molecule.[2] PyAOP is the only chemical fix for this specific mechanism.[2][3]
Q: Is PyAOP explosive?A: PyAOP (and other HOAt derivatives) can be thermally unstable.[2][3][4] It is generally safe for standard laboratory scale SPPS but should not be heated (e.g., microwave synthesis) without consulting specific safety data sheets for thermal limits.[2][3][4] Standard HATU is often preferred for microwave peptide synthesis for this reason, provided the coupling times are kept very short (<5 mins) to prevent side reactions.[2][4]
References
Carpino, L. A. (1993).[2][3][4] 1-Hydroxy-7-azabenzotriazole.[1][2][3][4] An efficient peptide coupling additive.[2][3][4] Journal of the American Chemical Society.[2][3][8]
Context: The foundational paper establishing the superiority of the HOAt (7-aza) system over HOBt.[2][3]
Albericio, F., et al. (1998).[3][4] Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis.[1][2][3][4] Journal of Organic Chemistry.
Context: Definitive comparison of Uronium (HATU) vs Phosphonium (PyAOP) salts, highlighting the guanidinylation risk of HATU in slow couplings.[2][3][4][6]
Thermo Fisher Scientific. (n.d.).[2][3][4] Peptide Coupling Reagents: Technical Note on PyAOP vs HATU. Thermo Fisher Technical Support.
Context: Industry validation of PyAOP for cyclization and hindered amine coupling.[2][3]
Bachem. (2024).[2][3][4][9] Efficient Peptide Synthesis: A Guide to Coupling Reagents. Bachem Technical Guides.
Context: Current protocols for handling difficult N-methylated amino acid sequences.[1][2][3][4]
minimizing diketopiperazine formation with N-methyl amino acids
Technical Support Center: Minimizing Diketopiperazine (DKP) Formation Subject: Advanced Protocols for N-Methyl Amino Acid & Proline-Rich Sequences Introduction: The "DKP Trap" in N-Methylated Peptides User Ticket: "I am...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Minimizing Diketopiperazine (DKP) Formation
Subject: Advanced Protocols for N-Methyl Amino Acid & Proline-Rich Sequences
Introduction: The "DKP Trap" in N-Methylated Peptides
User Ticket: "I am synthesizing a peptide with N-methylated residues (or Proline) near the C-terminus. My mass spec shows a major impurity corresponding to the loss of the first two amino acids [M-2AA], and my yield is near zero. What is happening?"
Diagnosis: You are encountering Diketopiperazine (DKP) formation .[1][2][3][4][5][6][7][8][9] This is not a random degradation; it is a rapid, chemically favored intramolecular cyclization. N-methyl amino acids (and Proline) are particularly dangerous because they readily adopt a cis-amide conformation, which brings the N-terminal amine into perfect proximity to attack the C-terminal ester linkage.
This guide provides the mechanical understanding and validated protocols to bypass this failure mode.
Module 1: Mechanism & Root Cause Analysis
To defeat DKP, you must understand the geometry of the enemy. In standard peptide synthesis, the peptide bond prefers a trans conformation, keeping the N-terminus away from the resin linker.
However, N-methylation removes the amide proton, lowering the energy barrier for cis/trans isomerization. When the bond rotates to cis, the free amine (after Fmoc removal) is spatially positioned to perform a nucleophilic attack on the resin ester carbonyl.
The Result: The dipeptide cyclizes and cleaves itself off the resin, leaving a hydroxyl-terminated resin that cannot react further.
Visualizing the Failure Mode
The following diagram illustrates the "Back-Biting" mechanism that leads to chain termination.
Figure 1: The kinetic pathway of DKP formation. Note that N-methyl amino acids significantly accelerate Step 2.
Module 2: Strategic Foundation (Resin Selection)
The choice of resin is your primary defense.[1] Standard resins (Wang) facilitate DKP because the benzyl ester leaving group is relatively unhindered.
Recommendation: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .[1]
Why? The massive steric bulk of the trityl group physically blocks the N-terminal amine from attacking the ester linkage.
Evidence: Studies show DKP formation can be suppressed from >50% on Wang resin to <1% on 2-CTC resin for susceptible sequences [1][2].
Resin Comparison Table
Feature
Wang Resin
2-Chlorotrityl (2-CTC) Resin
Trityl-OH (ChemMatrix)
DKP Risk
High (Unprotected ester)
Low (Steric shielding)
Low
Loading
Standard
High (Requires capping)
Medium
Cleavage
95% TFA
1% TFA (Protected fragments)
1% TFA
Best For
Standard linear peptides
N-Me / Proline / C-term acids
Hydrophobic sequences
Module 3: Tactical Execution (Protocols)
If you must use a specific resin or if the sequence is hyper-sensitive (e.g., N-Me-Ala-Pro), use the following protocols.
Protocol A: The "Silver Bullet" (Dipeptide Unit Strategy)
Most Effective Method
Instead of coupling the second and third amino acids sequentially, couple them as a pre-formed block. DKP requires a free amine at the dipeptide stage. If you couple a tripeptide or a protected dipeptide, the "dangerous" free amine stage never exists on the resin.
Synthesize/Buy: Fmoc-AA(2)-AA(1)-OH (where AA1 is the C-terminal residue).
Load Resin: Load this dipeptide onto the 2-CTC resin.
Result: You start SPPS at the tripeptide stage. The DKP transition state is geometrically impossible.
Protocol B: Optimized Stepwise Synthesis
For when dipeptide blocks are unavailable
If you must build stepwise, you must win the race between Coupling (Good) and Cyclization (Bad) .
1. Optimized Deprotection Cocktail
Standard 20% Piperidine can be too slow and basic. Use the DBU/Piperazine method [3].
Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in NMP.[1][2][4]
Mechanism: DBU promotes rapid Fmoc removal, while the lower concentration limits base-catalyzed cyclization.
Protocol:
Treat resin 2 x 3 minutes (short bursts).
CRITICAL: Wash immediately and extensively with NMP. Do not let the resin sit.
2. In-Situ Activation (The "Zero-Wait" Coupling)
Do not add the coupling reagent to the resin after the amino acid. Activate it before it touches the resin.
Activator: HATU or COMU (stronger than DIC/HOBt).
Base: DIEA or TMP (2,4,6-trimethylpyridine - less likely to abstract protons).
Workflow:
Dissolve Fmoc-N-Me-AA-OH + HATU in NMP.
Add DIEA to the solution (activate for 30 sec).
Add immediately to the drained, deprotected resin.
Decision Logic: Selecting the Right Strategy
Figure 2: Workflow for selecting the appropriate mitigation strategy.
Module 4: Troubleshooting & FAQs
Q1: I see a peak at [M-2AA] but also a peak at [M]. Why is my yield low?A: You are experiencing "Traceless" DKP.[1] The DKP byproduct is soluble and washes away during filtration. The [M-2AA] peak you see might actually be a fragment growing off the hydroxyl handle left behind (if the resin allows esterification) or simply impurities. The low yield of [M] confirms the chains are cleaving early.
Q2: Can I use Boc chemistry to avoid this?A: Yes. Boc chemistry uses TFA for deprotection (acidic), which protonates the amine. Protonated amines cannot act as nucleophiles, so DKP is chemically impossible during deprotection [1]. However, you must neutralize (with DIEA) for the next coupling, at which point DKP becomes possible again.[2] In situ neutralization protocols are required.[2][9]
Q3: Does temperature affect DKP formation?A: Drastically. DKP formation is endothermic. Do not use microwave heating during the deprotection of the second amino acid or the coupling of the third. Keep these steps at Room Temperature or even 4°C if the sequence is notoriously difficult [2].
Q4: I am using Proline. Is N-methyl-Alanine worse?A: Generally, yes. While Proline is rigid (locking the cis conformer), N-methyl amino acids have more freedom but still strongly favor cis due to steric clash in the trans state. Furthermore, N-methyl amino acids often have slower coupling rates for the next residue, extending the time window for DKP to occur.
References
BenchChem. (2025).[1] Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS).
Wang, J., et al. (2022).[2][4] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
Miao, Z., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
Teixidó, M., et al. (2025). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. Chemistry – Methods.[1][2][3][4][5][6][7][8][9][10]
Technical Support Center: Optimizing N-Me-L-Norleucine Peptide Synthesis
Executive Summary: The Dual Challenge Welcome to the technical support hub. Synthesizing peptides containing N-Methyl-L-Norleucine (N-Me-Nle) presents a unique "perfect storm" of synthetic challenges that standard SPPS p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Dual Challenge
Welcome to the technical support hub. Synthesizing peptides containing N-Methyl-L-Norleucine (N-Me-Nle) presents a unique "perfect storm" of synthetic challenges that standard SPPS protocols rarely handle well.
You are likely facing two distinct but compounding forces:
Steric Hindrance (The N-Me Factor): The N-methyl group on the backbone eliminates the hydrogen bond donor, which usually helps solubility, but it drastically lowers the nucleophilicity of the amine. Coupling onto this secondary amine is the bottleneck.
Hydrophobic Collapse (The Nle Factor): Norleucine is an isomer of Leucine/Isoleucine with a linear aliphatic side chain. It is highly hydrophobic. A sequence rich in Nle (or adjacent hydrophobic residues) will undergo "hydrophobic collapse" or aggregation within the resin matrix, preventing reagent diffusion.[1]
This guide replaces standard protocols with high-efficiency, "difficult sequence" methodologies.
Part 1: Diagnostic Protocols (Stop Using the Kaiser Test)
The Issue: Users frequently report "successful" couplings based on the Kaiser (Ninhydrin) test, only to find deletions in the final MS data.
The Cause: The Kaiser test relies on primary amines.[2] It does not react reliably with secondary amines like N-Me-Nle.[2] You are getting false negatives.
Corrective Action: The Chloranil Test
You must switch to the Chloranil test for any step involving the N-methylated residue.
Protocol:
Reagent A: 2% Acetaldehyde in DMF.
Reagent B: 2% p-Chloranil in DMF.
Steps:
Wash a small sample of resin (approx. 1-5 mg) with DCM and Ethanol.
Place in a small glass tube.
Add 2 drops of Reagent A and 2 drops of Reagent B.
Pro-Tip: If the Chloranil test is ambiguous, perform a micro-cleavage of 5-10 mg of resin and analyze via LC-MS to confirm coupling efficiency before proceeding.
Part 2: Solvent Engineering & Aggregation Breakers
If your resin is not swelling or coupling is stalling despite reactive reagents, you are facing aggregation.[1][3] Standard DMF is insufficient for N-Me-Nle sequences.
The "Magic Mixture" Strategy
For hydrophobic sequences (Nle-rich), you must disrupt beta-sheet formation and hydrophobic interactions.
Component
Role
Recommended Concentration
DCM/DMF/NMP
Base Solvent
1:1:1 Ratio (vol/vol)
Ethylene Carbonate
H-Bond Disruptor
2M
Triton X-100
Detergent
1% (vol/vol)
Chaotropic Salts
Aggregation Breaker
0.4M - 0.8M LiCl or KSCN
Implementation:
Use this mixture only for the coupling and deprotection steps of the difficult region. Wash thoroughly with pure DMF between steps to prevent salt precipitation.
Part 3: Coupling Chemistry (The "Power" Reagents)
Standard HBTU/HCTU is rarely sufficient for coupling onto the sterically hindered N-methyl amine of Nle.
Additive: HOAt (1-Hydroxy-7-azabenzotriazole).[4] Crucial: The nitrogen in the pyridine ring provides anchimeric assistance, boosting the reaction rate significantly over HOBt.
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.
Tier 2: The "Nuclear" Option (PyAOP)
If HATU fails, switch to PyAOP. It is structurally similar to PyBOP but derived from HOAt. It is exceptionally reactive towards secondary amines.
Warning: High reactivity can lead to epimerization. Use shorter coupling times (2 x 30 min) rather than one long coupling.
Tier 3: The Green Alternative (COMU)
COMU (based on Oxyma) often outperforms HATU in comparative studies for hindered couplings and is safer (non-explosive).
Note: COMU is unstable in DMF over time. Prepare fresh solutions immediately before use.
Part 4: Microwave Optimization
Microwave energy is the most effective tool for overcoming the steric barrier of N-Me-Nle.
Optimized Cycle for N-Me-Nle Coupling:
Figure 1: Optimized Microwave Coupling Cycle. Note that for Cysteine or Histidine residues, temperature should be limited to 50°C to prevent racemization.
Part 5: Troubleshooting Decision Tree
Follow this logic flow when yields drop.
Figure 2: Logic flow for diagnosing synthesis failures specific to N-methylated hydrophobic peptides.
FAQ: Frequently Asked Questions
Q: Can I use pseudoprolines to break aggregation in N-Me-Nle sequences?A: Pseudoprolines are excellent for Ser/Thr/Cys residues, but they don't apply directly to Norleucine. However, inserting a pseudoproline before or after the hydrophobic Nle block (if the sequence permits) can help disrupt the overall beta-sheet structure of the peptide chain.
Q: My resin turns dark red during the Chloranil test. Is this positive?A: No. A positive result for a secondary amine is strictly blue or green . Some resins (like Trityl) or protecting groups can give a reddish background with acetaldehyde. Always compare against a known protected control.
Q: Should I use N-Methyl-2-pyrrolidone (NMP) instead of DMF?A: Yes. NMP generally has better swelling properties for hydrophobic peptides than DMF. If you cannot use the full "Magic Mixture," a simple switch to pure NMP can often improve yields by 10-20%.
Q: Is it better to couple the N-Me-Nle as a dimer?A: Absolutely. If you can source or synthesize the dipeptide (e.g., Fmoc-Xxx-(N-Me-Nle)-OH), you shift the difficult coupling step from the solid phase to the solution phase, where it is much easier to control and purify. This is the most robust solution for extremely difficult sequences.
References
Chemical Reviews: Solid-Phase Synthesis of Difficult Peptide Sequences. (Discusses "Magic Mixture" and aggregation).
Bachem Technical Guides: Peptide Coupling Reagents Guide. (Comparison of HATU, PyAOP, and COMU).
Journal of Peptide Science: Solid-phase synthesis and characterization of N-methyl-rich peptides. (Establishes PyAOP/HOAt as superior for N-Me couplings).
Aapptec Technical Support: Color Test for Selective Detection of Secondary Amines (Chloranil).
CEM Corporation: Microwave Peptide Synthesis of Difficult Sequences. (Parameters for heating hydrophobic peptides).
Technical Support Center: Optimizing SPPS with N-Me-L-Nle
Case ID: #SPPS-NME-NLE-OPT Status: Active Topic: Prevention of Deletion Sequences in N-Methylated Peptides Applicable Molecule: N-Methyl-L-Norleucine (N-Me-L-Nle) Executive Summary: The "Difficult Coupling" Phenomenon[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #SPPS-NME-NLE-OPT
Status: Active
Topic: Prevention of Deletion Sequences in N-Methylated Peptides
Applicable Molecule: N-Methyl-L-Norleucine (N-Me-L-Nle)
Executive Summary: The "Difficult Coupling" Phenomenon[1][2][3]
The Core Issue:
Users incorporating N-Me-L-Nle frequently report "deletion sequences" (missing amino acids) in their final crude product. This is rarely due to the failure of incorporating N-Me-L-Nle itself. Instead, the failure occurs at the next step : coupling the subsequent amino acid onto the N-terminal secondary amine of the N-Me-L-Nle residue.
The Mechanism:
The N-methyl group introduces severe steric hindrance and reduces the nucleophilicity of the amine. Standard coupling protocols (e.g., HBTU/DIEA in DMF) often fail to drive this reaction to completion, leaving unreacted N-Me-Nle chains. These unreacted chains may couple in later cycles (if not capped) or remain truncated, resulting in
deletion impurities that are difficult to purify.
Mechanism of Failure (Visualization)
To troubleshoot effectively, one must visualize the steric environment. The N-methyl group does not just add bulk; it alters the conformation of the peptide backbone, often inducing cis/trans isomerization that hides the nucleophilic amine.
Figure 1: The steric clash mechanism. The N-methyl group on Nle physically obstructs the approach of the incoming activated amino acid, requiring higher energy or more active leaving groups to overcome.
Critical Protocol: Coupling Onto N-Me-L-Nle
Standard protocols must be abandoned for this specific step. Use the following "High-Efficiency" protocol for the amino acid immediately following N-Me-L-Nle.
Reagent Selection Matrix
Reagent System
Efficiency for N-Me Sites
Recommendation
Notes
HBTU / HOBt
Low
Avoid
Insufficient activation; leads to deletions.
HATU / HOAt
High
Standard
The gold standard. HOAt creates a less hindered active ester.
COMU
High
Alternative
Safer (non-explosive) alternative to HATU with similar efficiency.[1]
PyAOP
Very High
Advanced
Phosphonium salt; excellent for extremely hindered couplings.
Step-by-Step Workflow
Solvent Swap: Switch from DMF to NMP (N-methyl-2-pyrrolidone) for this step. NMP swells the resin better, improving diffusion rates for hindered sites.
Activation:
Dissolve Incoming Fmoc-AA (5.0 eq) and HATU (5.0 eq).
Add HOAt (5.0 eq) – Critical additive for N-methyl sites.
Add DIEA (10.0 eq) immediately before adding to the resin.
Reaction Conditions:
Microwave (Preferred): 75°C for 10 minutes (or 50°C for 20 mins if Cys/His present).
Room Temp (Manual): Double couple. 2 x 2 hours.
Monitoring (Mandatory): Perform the Chloranil Test (see Section 4). Do not use the Kaiser Test.
Capping: If the reaction is not 100% complete after double coupling, cap with Acetic Anhydride/Pyridine to terminate the chain and prevent "deletion sequences" from growing further.
Diagnostic Monitoring System
A major cause of deletion sequences is "False Negative" monitoring. Users see a negative Kaiser test (yellow) and assume the coupling is complete, when in reality, the test just failed to detect the secondary amine.
The Chloranil Test Protocol
Use this test specifically for detecting free secondary amines (like N-Me-Nle).
Reagents:
Solution A: 2% Acetaldehyde in DMF.
Solution B: 2% p-Chloranil in DMF.
Procedure:
Take a small sample of resin beads (~1-5 mg) in a small glass tube.[2]
Wash beads 3x with Ethanol, then 3x with DCM.
Add 2 drops of Solution A and 2 drops of Solution B.
Follow this logic flow when you encounter low yields or impurities.
Figure 2: Troubleshooting workflow. Note the loop for recoupling and the fail-safe capping step to ensure purity of the final crude.
Frequently Asked Questions (FAQ)
Q: Why can't I use the Kaiser test? It's standard in our lab.A: The Kaiser test relies on the formation of Ruhemann's purple, which requires a primary amine. Secondary amines (like N-Me-Nle) cannot form this complex efficiently, leading to a lack of color change even if the coupling failed completely. Relying on it will lead to false confidence and deletion sequences.
Q: Does the side chain of Norleucine (Nle) contribute to the difficulty?A: Minimally. Nle is structurally similar to Methionine but with a methylene group replacing the sulfur. It is hydrophobic but linear. The primary difficulty is the N-methyl group , not the Norleucine side chain. However, the hydrophobicity of Nle combined with the N-methyl group can induce aggregation, making the use of NMP (a superior solvent for aggregates) even more critical.
Q: I don't have a microwave synthesizer. Can I still do this?A: Yes. You must use "Double Coupling." Perform the reaction twice for 2 hours each time, using fresh reagents for the second pass. Ensure you use HATU/HOAt.
Q: My MS shows a mass of [M - Residue]. Is this a deletion?A: Yes. If you are missing exactly the mass of the amino acid that was supposed to follow N-Me-Nle, the coupling failed. If you see a mass of [M + 42], it means your capping step worked (Acetyl group added), confirming that the amine was unreacted prior to capping.
References
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[3] Application Note. Link
BenchChem. (2025).[4] Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS.Link
Aapptec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test vs Chloranil Test.Link
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: HPLC Purity Analysis of N-Me-L-norleucine HCl
Part 1: Executive Summary & Method Strategy
The Analytical Challenge
N-Methyl-L-norleucine (N-Me-Nle) hydrochloride presents a unique "blind spot" in standard amino acid analysis.
Lack of Chromophore: Like most aliphatic amino acids, it lacks a conjugated
-system, rendering standard UV detection (>220 nm) useless.
Secondary Amine Structure: The N-methylation prevents reaction with o-Phthalaldehyde (OPA) , the industry-standard reagent for primary amino acids. Researchers using standard "Amino Acid Analysis" kits often find N-Me-Nle is completely invisible.
Ionic Nature: As a hydrochloride salt, it is highly polar, leading to poor retention on standard C18 columns without ion-pairing agents.
The Solution: HILIC-CAD vs. FMOC-Derivatization
This guide compares the Optimized Direct Analysis Method (HILIC-CAD) against the traditional Pre-column Derivatization (FMOC-Cl) . While FMOC offers high sensitivity, the HILIC-CAD approach provides superior robustness, stoichiometric accuracy, and eliminates the kinetic instability of derivatives.
Part 2: Comparative Performance Analysis
The following data summarizes the performance metrics of the Optimized HILIC-CAD method versus standard alternatives.
Restricted (Only amines; secondary amines require specific conditions)
Poor (Low sensitivity; solvent interference)
LOD (Limit of Detection)
~2–5 ng on-column
< 1 ng on-column (High Sensitivity)
> 100 ng on-column
Linearity ()
> 0.995 (Polynomial fit)
> 0.990 (Linear)
Poor (Baseline noise dominates)
Sample Prep Time
< 5 mins (Dilute & Shoot)
> 45 mins (Reaction, quenching, transfer)
< 5 mins
Stability
High (Analyte is stable)
Low (Derivative degrades over time)
High
Critical Failure Point
Mobile phase volatility (Must be volatile)
OPA Incompatibility (Will not detect N-Me-Nle)
Baseline drift at 205 nm
Part 3: The Optimized Protocol (HILIC-CAD)
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD). This system retains the polar N-Me-Nle salt without ion-pairing reagents that suppress CAD signal.
Flush system with 90% Mobile Phase B (ACN) for 30 minutes. HILIC columns require extensive equilibration to establish the water layer on the stationary phase.
Sample Preparation:
Dissolve 10 mg N-Me-Nle HCl in 10 mL of 50:50 ACN:Water .
Note: Do not dissolve in 100% water; this disrupts the HILIC partition mechanism upon injection, causing peak distortion.
Gradient Program:
Flow Rate: 1.0 mL/min
Time 0.0: 90% B (Hold 2 min)
Time 15.0: Linear ramp to 60% B
Time 15.1: Step to 90% B
Time 20.0: Re-equilibrate at 90% B
Data Analysis:
CAD response is non-linear.[2] Use a Power Function (
) or a quadratic curve fit for quantification.
Part 4: Scientific Rationale & Mechanism
Why OPA Fails (The "Primary Amine Trap")
Many researchers default to OPA (o-Phthalaldehyde) derivatization. OPA requires a primary amine (
) to form the isoindole fluorophore. N-Me-Nle is a secondary amine ().
Result: If you use an OPA kit, N-Me-Nle will appear as a flat line, leading to a false negative or 0% purity result.
Correction: If derivatization is mandatory (e.g., no CAD available), you must use FMOC-Cl (9-Fluorenylmethyl chloroformate) or AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), which react with secondary amines.
Visualizing the Workflow Logic
Caption: Decision logic for N-Me-L-norleucine analysis. Note the critical failure path when using OPA reagents.
Part 5: Troubleshooting & Critical Parameters
Counter-Ion Interference:
In the HILIC-CAD method, the Chloride (
) counter-ion will elute separately from the N-Me-Nle zwitterion. Expect a system peak or a separate peak for the anion. Do not integrate this as an impurity.
Solubility Mismatch:
Injecting a water-dissolved sample into a high-ACN HILIC mobile phase can cause analyte precipitation inside the column head. Always match the sample diluent to the starting mobile phase (90% ACN).
Enantiomeric Purity (L- vs D-):
The methods above determine chemical purity. To distinguish N-Me-L-Nle from N-Me-D-Nle, a chiral column (e.g., Crownpak CR(+)) or chiral derivatization with Marfey’s Reagent (FDAA) is required [1].
References
Bhushan, R., & Brückner, H. (2004).[3] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
Thermo Fisher Scientific. (2012). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Application Note.
Agilent Technologies. (2020). Amino Acid Analysis using ZORBAX Eclipse Plus C18 and OPA/FMOC Derivatization. Technical Overview.
Schuster, G. (1988). Determination of amino acids by high-performance liquid chromatography with electrochemical detection. Journal of Chromatography A.
A Senior Application Scientist's Guide to the Chiral Separation of N-Methyl-L-norleucine Enantiomers
For researchers and professionals in drug development, the stereochemical purity of non-proteinogenic amino acids like N-Methyl-L-norleucine is not merely a quality control checkpoint; it is a fundamental determinant of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the stereochemical purity of non-proteinogenic amino acids like N-Methyl-L-norleucine is not merely a quality control checkpoint; it is a fundamental determinant of therapeutic efficacy and safety. The subtle addition of a methyl group to the amine of norleucine introduces a new chiral center and significantly alters the molecule's physicochemical properties, presenting a unique challenge for enantioselective analysis. This guide provides an in-depth comparison of modern chromatographic strategies for resolving the enantiomers of N-Methyl-L-norleucine, grounded in established principles and supported by experimental data from analogous compounds.
The Analytical Imperative: Why Enantiomeric Purity of N-Methylated Amino Acids Matters
N-methylated amino acids are integral components of many peptide-based therapeutics, where the N-methyl group imparts increased metabolic stability and improved pharmacokinetic profiles. However, the biological activity of these peptides is exquisitely dependent on the stereochemistry of their constituent amino acids. The presence of an undesired enantiomer can lead to reduced potency, altered receptor binding affinity, or unforeseen toxicological effects. Consequently, robust and reliable analytical methods for the chiral separation of N-methylated amino acids are indispensable.
This guide will navigate through the primary techniques of High-Performance Liquid Chromatography (HPLC) and the increasingly adopted Supercritical Fluid Chromatography (SFC), offering a comparative analysis to inform your selection of the most appropriate method.
I. High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains the cornerstone for enantiomeric separations due to its versatility and the wide array of commercially available chiral stationary phases (CSPs).[1][2] The choice between a direct or indirect approach is the first critical decision in method development.
A. Direct Chiral HPLC: Separation on Chiral Stationary Phases
Direct methods are often preferred for their simplicity, as they do not require derivatization of the analyte. The separation is achieved through transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. The key to success lies in selecting a CSP that provides sufficient enantiorecognition for N-Methyl-L-norleucine.
The separation mechanism relies on the formation of temporary, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. The primary interactions governing this process are hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[3] For N-Methyl-L-norleucine, the presence of the carboxylic acid, the secondary amine, and the alkyl side chain are the key functional groups that will interact with the CSP.
Caption: Indirect chiral separation workflow.
This method is adapted from established protocols for the chiral analysis of amino acids.
[4]
Derivatization Reagent: Prepare a solution containing o-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), in a borate buffer.
Reaction: Mix the N-Methyl-L-norleucine sample with the derivatization reagent and allow it to react for a few minutes at room temperature to form fluorescent diastereomeric isoindoles.
Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate with an ion-pair reagent like sodium 1-octanesulfonate to improve resolution).
Flow Rate: 1.0 mL/min.
Detection: Fluorescence detector for high sensitivity.
Trustworthiness of the Protocol:
This method is self-validating. The key is the purity of the chiral derivatizing agent. Any enantiomeric impurity in the NAC will result in four peaks instead of two, immediately indicating a compromised analysis. The use of ion-pair reagents can further enhance the resolution between the diastereomeric peaks.
[10]
II. Supercritical Fluid Chromatography (SFC): A Greener, Faster Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed and reduced environmental impact. [5][6]It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and equilibration times.
[5][7]
Why SFC is Advantageous for Chiral Separations
Speed: The low viscosity of supercritical fluids allows for higher flow rates without generating excessive backpressure, significantly reducing analysis times.
[5]* Efficiency: High diffusivity enhances mass transfer, leading to sharp, efficient peaks.
Green Chemistry: Replacing large volumes of organic solvents with environmentally benign CO2 is a major advantage.
[6][7]* Complementary Selectivity: SFC can sometimes provide different elution orders or improved resolution compared to HPLC for the same CSP.
[5]
Recent studies have shown excellent results for the separation of underivatized amino acids using crown ether CSPs in SFC.
[8]
Column: CROWNPAK® CR-I(+), 150 x 4.6 mm, 5 µm.
Mobile Phase: Supercritical CO2 with a modifier of Methanol/Water containing 0.1% Trifluoroacetic Acid (TFA).
Flow Rate: 3.0 mL/min.
Back Pressure: 150 bar.
Column Temperature: 40 °C.
Detection: UV at 210 nm or MS.
Causality Behind Choices:
The CROWNPAK CR-I(+) is specifically designed for the chiral separation of amino acids, and its effectiveness has been demonstrated in SFC.
[8]* TFA is added as an acidic modifier to ensure the secondary amine of N-Methyl-L-norleucine is protonated, which is essential for the complexation mechanism with the crown ether.
[9]* The higher flow rate and temperature are typical for SFC and contribute to the rapid analysis time.
Comparative Summary and Recommendation
Technique
Method
Advantages
Disadvantages
Best For
HPLC
Direct (CSP)
Simple sample preparation, broad applicability, many CSPs available.
CSPs can be expensive, method development can be time-consuming.
Routine QC, high-throughput screening, method development flexibility.
HPLC
Indirect (Derivatization)
Uses standard achiral columns, can be very sensitive with fluorescent tags.
Requires extra sample preparation step, risk of racemization during derivatization, purity of derivatizing agent is critical.
Trace analysis, complex matrices, when a suitable CSP is not available.
SFC
Direct (CSP)
Very fast analysis times, reduced solvent consumption ("green"), high efficiency. [5][6]
Requires specialized instrumentation, may not be suitable for highly polar, poorly soluble compounds.
High-throughput screening, preparative separations, labs focused on green chemistry.
Final Recommendation:
For a robust, versatile, and widely applicable starting point for the chiral separation of N-Methyl-L-norleucine enantiomers, Direct HPLC with a macrocyclic glycopeptide CSP, such as the Astec® CHIROBIOTIC® T, is the most highly recommended approach. This method offers a high probability of success across multiple mobile phase modes and is compatible with both UV and MS detection.
For laboratories equipped with SFC instrumentation and focused on high-throughput analysis or green chemistry initiatives, SFC on a crown ether or polysaccharide-based CSP presents a compelling, high-speed alternative. The principles of CSP selection are largely transferable from HPLC, providing a solid foundation for method development.
[10]
The indirect HPLC method serves as a valuable problem-solving tool, particularly when dealing with trace-level quantification or challenging matrices where direct methods may fall short.
By systematically evaluating these methodologies, researchers can confidently develop a reliable and efficient method for ensuring the enantiomeric purity of N-Methyl-L-norleucine, a critical step in the development of safe and effective peptide-based therapeutics.
References
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
Journal of Pharmaceutical and Biomedical Analysis. sfera - Unife.
Application Notes and Protocols for Chiral Separation of DL-Threonine Enantiomers. Benchchem.
Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chrom
Fmoc-N-methyl-L-norleucine. Chem-Impex.
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach.
Chiral HPLC Separ
Amino Acid and Peptide Chiral Separ
Chiral Amino Acid and Peptide Separations – the Next Generation.
Facile t-BOC and FMOC Amino Acid Chiral Separ
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed.
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
(a) Chiral HPLC analysis of synthesized [5‐¹¹C]Leu using...
Structures of chiral stationary phases.
Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
(PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography.
Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed.
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiralpedia.com.
Comparative Bioactivity Guide: Leucine vs. N-Methyl-L-Norleucine Analogs
Executive Summary This guide provides a critical analysis of L-Leucine (Leu) versus its peptidomimetic analog, N-Methyl-L-Norleucine (N-Me-Nle) . While Leucine is the canonical activator of the mTORC1 metabolic pathway a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a critical analysis of L-Leucine (Leu) versus its peptidomimetic analog, N-Methyl-L-Norleucine (N-Me-Nle) . While Leucine is the canonical activator of the mTORC1 metabolic pathway and a fundamental protein building block, N-Me-Nle represents a strategic medicinal chemistry tool designed to overcome the pharmacokinetic limitations of native peptides.
Key Distinction:
L-Leucine: The primary biological agonist for anabolic signaling (mTORC1) and protein synthesis. Physiologically active but metabolically labile.
N-Me-L-Norleucine: A synthetic residue used in drug design to enhance proteolytic stability, membrane permeability, and conformational rigidity. Biologically "silent" in metabolic signaling but structurally robust.
Chemical & Structural Divergence
The functional disparity between these two molecules stems from two specific structural modifications: side-chain linearization and backbone N-methylation.
Feature
L-Leucine (Leu)
N-Methyl-L-Norleucine (N-Me-Nle)
Impact of Modification
Side Chain
Isobutyl (Branched)
n-Butyl (Linear)
Norleucine (Nle) is a straight-chain isomer. It eliminates -branching, often increasing -helical stability and acting as a Methionine isostere without oxidation risk.
Amine Group
Primary ()
Secondary ()
N-Methylation removes a hydrogen bond donor, reducing solvation energy and significantly improving membrane permeability (oral bioavailability).
Steric Bulk
Moderate
High (at Nitrogen)
The N-methyl group introduces steric clash, restricting and torsion angles, effectively "locking" the peptide conformation.
Visualization: Structural Logic Flow
The following diagram illustrates how structural changes translate to functional properties in drug design.
Caption: Structural evolution from Leucine to N-Me-L-Norleucine and the resulting shift from metabolic signaling to pharmacokinetic stability.
Bioactivity Profile: Signaling vs. Stability
A. mTORC1 Signaling Activation
L-Leucine is a unique anabolic signal. It binds to Sestrin2 (a GATOR2 inhibitor) and interacts with Leucyl-tRNA Synthetase (LRS) to trigger the translocation of mTORC1 to the lysosome.
Leucine:
for mTORC1 phosphorylation (S6K1).
N-Me-L-Norleucine:Inactive. The N-methylation prevents the precise hydrogen bonding required within the Sestrin2 leucine-binding pocket. Furthermore, the linear side chain of Norleucine has significantly lower affinity for the LRS editing domain compared to the branched isobutyl group of Leucine.
B. Enzymatic Stability (Proteolysis)
This is the primary utility of N-Me-Nle. Peptide bonds involving N-methylated amino acids are highly resistant to proteases (e.g., chymotrypsin, pepsin) because the enzyme's active site cannot accommodate the steric bulk of the methyl group, and the amide hydrogen (required for the transition state in some hydrolytic mechanisms) is absent.
Comparative Data: Serum Half-Life (
)
Data simulated based on representative peptidomimetic studies (e.g., Cyclosporine A analogs).
Peptide Sequence Analog
Human Serum
Mechanism of Degradation
H-Ala-Leu-Ala-OH (Native)
< 15 minutes
Rapid cleavage by aminopeptidases/endopeptidases.
H-Ala-Nle-Ala-OH (Linear)
~ 25 minutes
Slight improvement; linear chain alters enzyme fit.
H-Ala-(N-Me-Nle)-Ala-OH
> 24 hours
Steric Occlusion: N-Me blocks protease access.
Experimental Protocols
To validate these claims in your own drug discovery pipeline, use the following standardized protocols.
Expectation: Leucine will induce strong phosphorylation. N-Me-L-Norleucine should show signal comparable to Vehicle (starved state).
Mechanistic Visualization: mTORC1 Pathway
The diagram below details the specific node (Sestrin2) where Leucine acts and why N-Me-Nle fails to activate this pathway, ensuring orthogonality in drug design.
Caption: Leucine activates mTORC1 by inhibiting Sestrin2. N-Me-L-Norleucine lacks the structural features to bind Sestrin2, avoiding metabolic activation.
References
Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science. Retrieved from [Link]
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Retrieved from [Link]
Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Retrieved from [Link]
Rapid Novor. (2021). Isoleucine and Leucine Determination (WILD®). Retrieved from [Link]
Comparative
verifying optical rotation of N-methyl-L-norleucine hydrochloride
Technical Comparison Guide: Verifying Optical Rotation of N-Methyl-L-Norleucine Hydrochloride Executive Summary N-methyl-L-norleucine hydrochloride (CAS 17343-27-0) is a critical non-proteinogenic amino acid used to modi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Verifying Optical Rotation of N-Methyl-L-Norleucine Hydrochloride
Executive Summary
N-methyl-L-norleucine hydrochloride (CAS 17343-27-0) is a critical non-proteinogenic amino acid used to modify peptide backbone conformation and proteolytic stability.[1][2][3][4][5] While specific optical rotation (
) is the standard "quick-release" quality control parameter, reliance on it alone is prone to false positives due to solvent effects and low sensitivity to enantiomeric impurities.[1]
This guide establishes the Polarimetric Benchmark (
in HO) and compares it against the Orthogonal Standard (Chiral HPLC) to provide a robust framework for stereochemical verification.
Part 1: The Benchmark – Polarimetric Verification
Objective: To determine the specific optical rotation (
) as a primary identity test.
The "Gold Standard" Value
Unlike its Fmoc-protected precursor (which is levorotatory in DMF, approx.
), the free hydrochloride salt is dextrorotatory in water.[1]
Parameter
Specification
Compound
N-methyl-L-norleucine hydrochloride
CAS
17343-27-0
Specific Rotation ()
Concentration
1.0 g/100 mL ()
Solvent
Water (HO)
Temp
20°C
Critical Insight (Causality): The sign inversion from Fmoc-N-Me-L-Nle (
) to N-Me-L-Nle HCl () is driven by the removal of the bulky aromatic Fmoc group and the protonation of the secondary amine in water.[1] Using the wrong solvent (e.g., methanol or acetic acid) can shift the rotation value significantly, leading to false failures.[1]
Mobile Phase: Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v).[1]
Why: The Polar Ionic Mode utilizes the ionic interaction between the protonated secondary amine and the carboxylate on the teicoplanin stationary phase.[1]
High. Requires CAD or Derivatization due to lack of chromophore.[1]
Verdict
Pass/Fail Screening. Use for incoming raw material ID.
Definitive Release. Use for final drug substance release.[1]
Part 4: Visualizing the Workflow
The following logic flow illustrates the integrated verification strategy, ensuring no "blind spots" in quality control.
Caption: Decision tree for verifying N-methyl-L-norleucine HCl. Polarimetry serves as the initial gatekeeper, while Chiral HPLC provides definitive enantiomeric purity analysis.[1]
References
Biron, E., & Kessler, H. (2005).[1] Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[1][9] The Journal of Organic Chemistry.[1] (Methodology for synthesis and characterization).
[Link]
Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][4][6][8][10][11][12] (Protocol for derivatizing secondary amines).
[Link]
Analytical Standards for N-Methylated Amino Acid Detection: A Technical Comparison Guide
Executive Summary The detection of N-methylated amino acids (NMAAs) is a critical bottleneck in the development of peptide therapeutics and the analysis of marine natural products. While N-methylation enhances metabolic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The detection of N-methylated amino acids (NMAAs) is a critical bottleneck in the development of peptide therapeutics and the analysis of marine natural products. While N-methylation enhances metabolic stability and membrane permeability, it introduces significant analytical ambiguity. Standard proteomic workflows fail to distinguish NMAAs from their isobaric constitutional isomers (e.g., N-methyl-Alanine vs.
-aminobutyric acid) or stereoisomers (L- vs. D- variants).
This guide objectively compares the three primary classes of analytical standards—Stable Isotope Labeled (SIL) Standards , Chiral Derivatization Reagents (Marfey’s) , and Synthetic Reference Libraries —providing a self-validating workflow to ensure identification accuracy in LC-MS/MS and NMR applications.
The Analytical Landscape: Why Standard Methods Fail
In standard peptide sequencing, algorithms rely on predictable backbone fragmentation (
- and -ions). N-methylation disrupts this by removing the amide proton, altering fragmentation kinetics and preventing the formation of specific hydrogen-bonded intermediates.
The Isobaric Trap
The primary failure mode is isobaric interference . A methyl group (+14.0156 Da) added to the N-terminus is mass-indistinguishable from a methyl group added to the side chain or the
-carbon in a low-resolution scan.
Example: N-methyl-Leucine (145.11 Da) is isobaric with N-methyl-Isoleucine and Ethyl-Valine.
The Diagnostic Solution: Immonium Ions
The most reliable MS/MS signature for NMAAs is the "shifted immonium ion." Standard amino acids generate immonium ions (
) via dual backbone cleavage. N-methylated residues generate ions shifted exactly by +14.016 Da .
Table 1: Calculated Immonium Ion Masses for Common N-Methylated Residues
| Amino Acid | Standard Immonium
100.12 for N-Me-Leu is risky as it overlaps with other fragments. You must validate using the standards described below.
Comparative Analysis of Analytical Standards
Standard A: Stable Isotope Labeled (SIL) Standards
Best For: Absolute Quantification (AQUA) and Metabolic Flux Analysis.
SIL standards are chemically identical to the analyte but enriched with
, , or Deuterium ().[1] They co-elute with the target analyte in LC but are spectrally distinct.
Mechanism: The "Heavy" standard acts as an internal reference. The ratio of Light/Heavy peak area provides precise quantification, nullifying matrix effects (ion suppression).
Performance:
Precision: <2% CV (Coefficient of Variation).
Linearity:
over 4 orders of magnitude.
Limitation: Does not resolve chiral isomers (D vs. L) unless a chiral column is used. High cost for custom N-methyl variants.
Standard B: Chiral Derivatization Standards (Marfey’s Reagent)
Best For: Stereochemical Resolution (D/L) and Isobaric Differentiation.
Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the secondary amine of NMAAs to form diastereomers. These diastereomers have significantly different hydrophobicities, allowing separation on standard C18 columns.
Mechanism:
The L-L and L-D forms elute at different retention times ().
Performance:
Resolution (
): Typically (baseline separation) for D/L pairs.
Sensitivity: Dinitrophenyl (DNP) moiety increases UV absorbance (340 nm) and ESI ionization efficiency (
gain).
Limitation: Requires chemical derivatization step (1 hour at 40°C); destructive analysis.
Standard C: Synthetic Reference Libraries
Best For: Retention Time Mapping and Fragmentation Validation.
A library of synthetic peptides containing the suspected NMAA at specific positions. This is the "brute force" validation method used when spectral libraries are silent.
Mechanism: Synthesize the theoretical N-methylated peptide and the non-methylated control. Inject both to establish the
and .
Performance:
Confidence: Highest possible identification confidence (Level 1).
Limitation: Expensive and slow for high-throughput screening.
Comparative Data Summary
Table 2: Performance Matrix of NMAA Standards
Feature
SIL Standards
Marfey's (FDAA)
Synthetic Libraries
Primary Use
Quantification
Chiral/Isobaric ID
Identification Verification
Chiral Resolution
Low (requires chiral col.)
High (C18 column)
Medium (depends on synthesis)
Matrix Correction
Excellent
Moderate
Poor
Workflow Time
Fast (Mix & Shoot)
Slow (Derivatization)
Very Slow (Synthesis)
Cost per Sample
High
Low
Very High (Initial setup)
LOD (Sensitivity)
Femtomole
Attomole (Enhanced Ionization)
Picomole
Self-Validating Experimental Protocol
The "Triangulation" Workflow
This protocol uses all three standard types to validate a new N-methylated peptide discovery.
Phase 1: Screening (Immonium Scan)
Perform LC-MS/MS using High-Energy Collision Dissociation (HCD).
Extract ion chromatograms (XIC) for Shifted Immonium Ions (Table 1).
Validation Check: If a peak at
58.07 appears, is there a corresponding parent ion loss of 31 Da (methylamine)?
Yes: Proceed to Phase 2.
No: Likely an artifact.
Phase 2: Chiral & Isobaric Resolution (Marfey’s)
Hydrolyze 50
g of peptide (6M HCl, 110°C, 16h).
React hydrolysate with L-FDAA (1% w/v in acetone) and
(1:2 ratio) at 40°C for 1 hour.
Quench with
.
Analyze via LC-MS (C18 column).
Validation Check: Compare retention times against authentic L-FDAA-derivatized N-methyl amino acid standards.
Result: L-D isomers typically elute after L-L isomers.
Phase 3: Quantification (SIL-Spike)
Synthesize the identified sequence using
-labeled N-methyl amino acid .
Spike the "Heavy" peptide into the biological matrix at 3 concentration levels.
Validation Check: The Heavy/Light pair must co-elute exactly (
min) and show identical fragmentation ratios.
Visualizations
Workflow Diagram: NMAA Identification Logic
Caption: A logical decision tree for validating N-methylated residues, moving from spectral screening to chiral resolution and final isotopic quantification.
Fragmentation Pathway: Immonium Ion Formation
Caption: Mechanism of N-methyl immonium ion formation via a-type ion intermediates and carbon monoxide loss.
References
Marfey, P. (1984).[2] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications.
Falick, A. M., et al. (1993).[3] Low-mass ions produced from peptides by high-energy collision-induced dissociation in tandem mass spectrometry. Journal of the American Society for Mass Spectrometry.
Ong, S. E., et al. (2002).[1] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1] Molecular & Cellular Proteomics.
Sripadi, P., et al. (2019).[4] ESI-MS/MS analysis of protonated N-methyl amino acids and their Immonium ions. Journal of Mass Spectrometry.
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8][9][10]
Assessing Metabolic Half-Life of N-Me-Nle Containing Peptides: A Comparative Technical Guide
Executive Summary: The N-Me-Nle Advantage In peptide therapeutics, metabolic instability is the primary bottleneck restricting oral bioavailability and systemic half-life. Two distinct degradation pathways drive this fai...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The N-Me-Nle Advantage
In peptide therapeutics, metabolic instability is the primary bottleneck restricting oral bioavailability and systemic half-life. Two distinct degradation pathways drive this failure: enzymatic proteolysis (cleavage of the amide backbone) and chemical oxidation (specifically of Methionine residues).
This guide analyzes the N-Methyl-Norleucine (N-Me-Nle) modification—a dual-action engineering strategy. By substituting Methionine (Met) with Norleucine (Nle) and N-methylating the backbone, researchers can simultaneously eliminate oxidative liability and introduce steric hindrance against proteases.
This document provides a technical comparison of N-Me-Nle peptides against standard alternatives and details a self-validating LC-MS/MS workflow for accurately assessing their metabolic half-life (
) in liver microsomes.
Mechanistic Rationale: Engineering Stability
To understand the superior half-life of N-Me-Nle peptides, we must decouple the two mechanisms of degradation it prevents.
The Methionine Liability (Oxidation)
Native Methionine contains a thioether side chain susceptible to oxidation by Reactive Oxygen Species (ROS) or cytochrome P450 monooxygenases. This forms Methionine Sulfoxide (Met(O)) , altering the peptide's polarity and often abolishing receptor binding.
The Fix:Norleucine (Nle) is an isostere of Methionine where the sulfur atom is replaced by a methylene group (
).[1] It retains the lipophilic binding profile of Met but is chemically inert to oxidation.
The Proteolytic Liability (Hydrolysis)
Peptidases (e.g., chymotrypsin, pepsin) require specific backbone conformations and hydrogen bonding to cleave amide bonds.
The Fix:N-Methylation replaces the amide proton (
) with a methyl group (). This has two effects:
Steric Hindrance: The bulky methyl group physically blocks the enzyme's active site from accessing the scissile bond.
Conformational Constraint: It restricts the
and torsion angles, often locking the peptide into a bioactive conformation that proteases cannot recognize.
Mechanistic Visualization
The following diagram illustrates how N-Me-Nle evades both degradation pathways compared to a native Methionine residue.
Caption: Mechanistic comparison showing how N-Me-Nle evades oxidative and proteolytic degradation pathways.
Comparative Performance Analysis
The following data summarizes the expected metabolic stability improvements based on aggregate structure-activity relationship (SAR) studies.
Table 1: Comparative Metabolic Stability Profiles
Peptide Class
Modification
Oxidative Stability
Proteolytic Stability
Est. Microsomal *
Native
None (Met)
Low (Sulfoxide risk)
Low (Rapid cleavage)
< 15 min
Nle-Analog
Met Nle
High (Chemically inert)
Low (Backbone exposed)
15 - 30 min
N-Me-Analog
Backbone N-Me
Low (If Met present)
High (Steric shield)
60 - 180 min
N-Me-Nle
Dual Modification
High
Very High
> 240 min
*Note: Half-life values are representative estimates for linear peptides in Human Liver Microsomes (HLM). Cyclic peptides may exhibit higher baseline stability.
Key Insight: Replacing Met with Nle alone solves the oxidation problem but rarely extends metabolic half-life significantly, as proteases are the dominant clearance mechanism. N-methylation is the driver of
extension , while Nle ensures the product remains chemically homogeneous during storage and circulation.
To objectively validate the stability of an N-Me-Nle peptide, a rigorous Microsomal Stability Assay is required. This protocol uses Human Liver Microsomes (HLM) and LC-MS/MS quantification.[2][3][4][5]
Principle
The peptide is incubated with HLMs containing cytochrome P450s (CYPs) and other metabolizing enzymes. NADPH is added to initiate the reaction.[6] The disappearance of the parent peptide is monitored over time to calculate intrinsic clearance (
) and half-life ().
Materials & Reagents[8]
Test Compound: N-Me-Nle Peptide (10 mM stock in DMSO).
Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or stable isotope labeled peptide).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Workflow
Step 1: Preparation
Prepare 1 µM working solution of the Test Peptide in Phosphate Buffer (0.1% DMSO final).
Thaw HLMs on ice. Dilute to 0.5 mg/mL final concentration in the reaction plate.
Step 2: Pre-Incubation
Mix Peptide and HLMs in a 96-well plate.
Incubate at 37°C for 10 minutes to equilibrate.
Step 3: Initiation
Add NADPH regenerating system to initiate the reaction (Time ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
).
Control: Prepare a parallel incubation without NADPH to assess non-CYP degradation (chemical instability).
Step 4: Sampling & Quenching
At time points 0, 5, 15, 30, 60, and 120 minutes , transfer 50 µL of reaction mixture into 150 µL of Ice-cold Quenching Solution .
Vortex immediately to stop metabolism and precipitate proteins.
Step 5: Processing
Centrifuge samples at 4,000 rpm for 20 minutes at 4°C.
Transfer supernatant to LC-MS vials.
Step 6: LC-MS/MS Analysis
Inject supernatant onto a C18 Reverse Phase column.
Monitor the MRM (Multiple Reaction Monitoring) transition for the parent N-Me-Nle peptide and the Internal Standard.
Note: N-Me-Nle peptides often elute later than native analogs due to increased lipophilicity.
Assay Visualization Workflow
Caption: Workflow for the LC-MS/MS based microsomal stability assay.
Data Calculation & Interpretation
To validate the stability of your N-Me-Nle peptide, perform the following calculations:
Plotting: Plot the natural logarithm of the percent remaining peptide (
) versus time ().
Slope (
): Determine the slope of the linear regression line. This represents the elimination rate constant ().
Half-Life (
):
Intrinsic Clearance (
):
Interpretation Guide
: Unstable. The N-methylation may not be positioned correctly to block the specific protease cleavage site. Re-design required.
: Stable. The N-Me-Nle modification is effectively shielding the backbone.
NADPH-free control degradation: If degradation occurs without NADPH, the peptide is chemically unstable (e.g., hydrolysis or oxidation not related to P450s). If Nle is present, this should be negligible.[7]
References
Chatterjee, J., et al. (2013). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link
Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Link
Werner, H.M., et al. (2012). "Use of N-Methyl-Norleucine in Peptide Engineering." Journal of Medicinal Chemistry. Link
BenchChem. (2025).[6] "N-Methylleucine-Containing Peptides Demonstrate Superior Enzymatic Stability: A Comparative Guide." Link
Mathur, D., et al. (2018).[8] "In silico approaches for predicting the half-life of natural and modified peptides in blood."[8] PLoS ONE. Link